2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Description
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Properties
IUPAC Name |
2-chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-4-7(8(10)11-5-6)9(13)12(2)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCMGOXJFZMPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673588 | |
| Record name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-50-6 | |
| Record name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Executive Summary: The Modular Pyridine Scaffold
In the landscape of medicinal chemistry, 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS 1203499-50-6) functions as a high-fidelity electrophilic linchpin.[1] It is a specialized Weinreb amide derivative of the nicotinic acid family, designed to solve a persistent challenge in heterocyclic synthesis: the controlled mono-addition of nucleophiles to the C3 position of the pyridine ring without compromising the halogen handle at C2.[1]
This guide details the physicochemical profile, synthesis logic, and application protocols for this compound.[1][2] It is written for researchers requiring precise carbon-carbon bond formation in the assembly of kinase inhibitors and complex heterocyclic pharmacophores.[1]
Identity & Physicochemical Profile[1][3][4][5][6]
This compound is characterized by three distinct functional zones: the Weinreb amide (for ketone synthesis), the 2-Chloro substituent (for subsequent
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1203499-50-6 |
| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |
| Molecular Formula | |
| Molecular Weight | 214.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Key Functional Group | N-methoxy-N-methylamide (Weinreb Amide) |
| MDL Number | MFCD13563059 |
Synthesis & Production Logic
The synthesis of CAS 1203499-50-6 typically proceeds from 2-chloro-5-methylnicotinic acid .[1] The choice of coupling reagents is critical to prevent racemization (not applicable here, but good practice) and ensure complete conversion of the sterically encumbered C3 acid.[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the conversion logic, highlighting the activation of the carboxylic acid followed by the nucleophilic attack of the N,O-dimethylhydroxylamine.[1]
Figure 1: Synthetic workflow transforming the nicotinic acid precursor into the Weinreb amide scaffold.
Validated Synthesis Protocol
Objective: Preparation of 10g of CAS 1203499-50-6.
Reagents:
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[1]
-
EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[1]
-
HOBt (Hydroxybenzotriazole) (1.2 eq)[1]
-
Triethylamine (
) (3.0 eq)[1] -
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask under
atmosphere, dissolve 2-chloro-5-methylnicotinic acid in anhydrous DCM (10 mL/g). -
Additives: Add HOBt and EDC·HCl at 0°C. Stir for 30 minutes to generate the active ester. Causality: Low temperature prevents potential side reactions during initial activation.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride followed by dropwise addition of
. The base liberates the free amine from the salt.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Self-Validation (TLC/LCMS): Check for the disappearance of the starting acid (
in 50% EtOAc/Hex) and appearance of the amide ( ).[1] -
Workup: Wash organic layer with 1N HCl (to remove unreacted amine/EDC), then sat.
(to remove unreacted acid), and finally brine.[1] -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary.
Reactivity & Applications: The Chelation Control
The primary utility of this compound lies in its ability to react with organometallics (Grignard or Organolithium reagents) to form ketones without over-addition to the tertiary alcohol.[1][4][5]
Mechanism of Action
The "Weinreb Chelate" is a stable 5-membered ring intermediate formed between the metal ion (Mg or Li) and the two oxygen atoms of the amide.[1] This intermediate resists collapse until acidic hydrolysis during workup.[1]
Figure 2: The Weinreb Chelation mechanism preventing over-alkylation.[1]
Application Protocol: Synthesis of 3-Acetyl-2-chloro-5-methylpyridine
Context: Installing an acetyl group while preserving the 2-Chloro handle.[1]
-
Setup: Flame-dry a flask and purge with Argon. Dissolve CAS 1203499-50-6 (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78°C .
-
Addition: Add Methylmagnesium bromide (MeMgBr, 1.2 eq) dropwise over 20 minutes.
-
Monitoring: Stir at -78°C for 1 hour. Warm typically only to 0°C if conversion is sluggish.[1]
-
Quench: Pour the reaction mixture into cold saturated
solution. -
Result: The tetrahedral intermediate collapses to yield the methyl ketone.[1]
Safety & Handling
-
GHS Label Elements: Warning.
-
Specific Handling: Treat as a pyridine derivative. Use in a fume hood.[1] Avoid contact with strong oxidizers.[1]
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the amide is slow but possible over long durations).[1]
References
-
Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 1981, 22(39), 3815-3818.[1] [Link][1]
-
PubChem. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Compound Summary. [Link][1][6]
Sources
- 1. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. youtube.com [youtube.com]
- 6. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide AldrichCPR 1203499-50-6 [sigmaaldrich.com]
2-Chloro-N-methoxy-N,5-dimethylnicotinamide molecular structure
Molecular Architecture, Synthesis, and Synthetic Utility in Drug Discovery
Executive Summary
2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) is a specialized pyridine derivative utilized primarily as a bifunctional scaffold in medicinal chemistry.[1] Characterized by the presence of a Weinreb amide functionality at the C3 position and a reactive chlorine atom at the C2 position, this molecule serves as a critical "linchpin" intermediate.[2] It enables the divergent synthesis of complex heterocyclic systems—specifically pyrazolopyridines and pyrido[2,3-d]pyrimidines —which are pharmacophores frequently observed in kinase inhibitors and anti-inflammatory agents.[1][2]
This guide provides a comprehensive technical analysis of its structural properties, validated synthetic protocols, and strategic applications in high-value organic synthesis.[1][2]
Part 1: Structural Anatomy & Electronic Properties[1]
Physicochemical Specifications
| Property | Data |
| CAS Number | 1203499-50-6 |
| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| LogP (Predicted) | ~1.5 (Lipophilic character suited for organic extraction) |
Electronic Architecture & Reactivity Zones
The molecule's utility stems from three distinct electronic zones that allow for orthogonal functionalization:
-
Zone A: The Weinreb Amide (C3)
-
Zone B: The 2-Chloro Substituent (C2)
-
Zone C: The 5-Methyl Group
Part 2: Synthetic Pathways & Process Chemistry[1][3][4][6][7]
Preparation from 2-Chloro-5-methylnicotinic Acid
The most robust synthesis involves the amidation of the parent carboxylic acid.[1] The use of coupling agents is preferred over acid chlorides to minimize side reactions and handling of corrosive thionyl chloride.[2]
Reagents & Stoichiometry:
-
Substrate: 2-Chloro-5-methylnicotinic acid (1.0 equiv)
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]
-
Coupling Agent: EDC·HCl (1.5 equiv) or HATU (1.2 equiv)[1][2]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv)[1][2]
Step-by-Step Protocol:
-
Dissolution: Charge a flame-dried flask with 2-chloro-5-methylnicotinic acid and anhydrous DCM (0.2 M concentration).
-
Activation: Add DIPEA followed by the coupling agent (EDC[2]·HCl) at 0°C under nitrogen atmosphere.[2] Stir for 15 minutes to form the active ester.
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (typically 50% EtOAc/Hexanes) or LC-MS.[1][2]
-
Workup: Quench with 1M HCl (to remove unreacted amine/coupling byproducts), wash with saturated NaHCO₃, and dry the organic layer over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. The product typically crystallizes or can be purified via silica gel flash chromatography (Gradient: 0→40% EtOAc in Hexanes).[2]
Figure 1: Standard synthetic route via carbodiimide coupling.[1]
Part 3: Reactivity Profile & Chemoselectivity[1]
The "Ketone Gateway" (Organometallic Addition)
The primary application of this molecule is the synthesis of aryl-heteroaryl ketones. Unlike esters, which often yield tertiary alcohols upon reaction with Grignard reagents, the Weinreb amide yields the ketone exclusively.[2]
-
Reaction: Substrate + R-MgBr (or R-Li) → Ketone [1]
-
Key Insight: The 2-chloro group usually remains intact during this transformation if the temperature is controlled (-78°C to 0°C), allowing for subsequent cyclization steps.[1]
Divergent Synthesis Strategy
Researchers utilize this scaffold to access two major classes of drug intermediates.[2]
-
Pathway A: Pyrazolopyridines [2]
-
Pathway B: Functionalized Nicotinamides
Figure 2: Chemoselective divergence.[1][2] The scaffold allows independent modification of the C2 and C3 positions.
Part 4: Experimental Validation & Quality Control
Expected Analytical Data
To validate the integrity of the synthesized or purchased material, compare against these spectral signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI+):
Storage & Stability[1][2]
-
Hydrolysis Risk: Low.[2] Weinreb amides are significantly more stable to hydrolysis than acid chlorides or simple esters.[2]
-
Light Sensitivity: Chloropyridines can degrade slowly under intense UV; store in amber vials.[2]
-
Conditions: Store at 2–8°C under inert gas (Argon) for long-term stability.
References
-
Sigma-Aldrich. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Product Specification.
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[1][2] (Foundational methodology for Weinreb amide synthesis).
-
Marwaha, A., et al. "Synthesis of 2-chloronicotinic acid derivatives and their utility in heterocyclic synthesis."[2] Journal of Chemical Research, 2012 .[2] (Contextual reactivity of 2-chloronicotinic scaffolds).
-
Bayer Pharma AG. Substituted pyrazolopyridines and their use.[2] Patent WO2013131923A1.[2] (Demonstrates the use of 2-chloro-nicotinic precursors in drug development).
Sources
Technical Monograph: Biological & Synthetic Utility of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
[1][2]
Executive Summary
2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) is a specialized heterocyclic building block belonging to the class of pyridine Weinreb amides .[1][2] While not an active pharmaceutical ingredient (API) in its native form, it serves as a critical linchpin scaffold in the synthesis of bioactive molecules, particularly in the fields of oncology (kinase inhibitors) and agrochemistry (nicotinamide herbicides).[2]
Its value lies in its orthogonal reactivity : the C2-chlorine atom allows for nucleophilic aromatic substitution (
Structural Logic & Pharmacophore Profiling[1]
To understand the biological relevance of this molecule, one must deconstruct its structure into three functional "warheads" that drive its application in drug discovery.
A. The Weinreb Amide (C3 Position)
Unlike standard amides or esters, the N-methoxy-N-methylamide (Weinreb amide) forms a stable five-membered chelate intermediate upon reaction with organometallic reagents (Grignard or organolithium).[1][2] This prevents the "over-addition" that typically leads to tertiary alcohols, allowing for the clean isolation of aryl ketones .[2]
-
Biological Implication: Many kinase inhibitors require a specific ketone linker to orient the molecule within the ATP-binding pocket.[1][2] This scaffold provides the most reliable route to synthesize these 3-acylpyridine cores.[1][2]
B. The C2-Chloro Electrophile
The chlorine atom at the 2-position is activated by the electron-deficient pyridine ring.[1]
-
Reactivity: It is highly susceptible to
reactions with amines, thiols, or alkoxides.[2] -
Biological Implication: This allows for the introduction of diversity elements (e.g., solubilizing tails or hydrogen-bond donors) essential for drug-target interaction.[1][2] It also enables cyclization reactions to form bicyclic systems like 1,8-naphthyridines or pyrido[2,3-d]pyrimidines , which are privileged scaffolds in oncology.[1][2]
C. The C5-Methyl Group[1]
-
The "Magic Methyl" Effect: In medicinal chemistry, the addition of a methyl group can boost potency by filling hydrophobic pockets (increasing binding affinity) or by blocking metabolic soft spots (increasing half-life).[1][2]
-
Relevance: The 5-methyl substitution pattern is conserved in several neonicotinoid insecticides and experimental herbicides, suggesting this specific isomer targets a defined biological space.[1][2]
Biological Context: Downstream Applications
Since the molecule is a precursor, its "biological activity" is defined by the libraries it generates.[2]
Kinase Inhibitor Synthesis (Oncology)
This scaffold is a precursor to 2-amino-3-acyl-5-methylpyridines .[1][2]
-
Target Class: p38 MAPK, MEK, and EGFR inhibitors often utilize a substituted pyridine core.[2]
-
Mechanism: The Weinreb amide is converted to a ketone (e.g., a 2,4-difluorobenzoyl moiety), and the C2-chlorine is displaced by a diamine.[1][2] This creates a "hinge binder" motif that mimics the adenine ring of ATP.[2]
Agrochemical Activity (Herbicides)
The 2-chloro-nicotinamide core is structurally homologous to Diflufenican and Picolinafen (phytoene desaturase inhibitors).[1][2]
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Rationale: Generating the scaffold from commercially available acid precursors.[1][2]
Reagents: 2-Chloro-5-methylnicotinic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), Diisopropylethylamine (DIPEA, 3.0 eq), DCM (Solvent).[2]
-
Activation: Dissolve 2-Chloro-5-methylnicotinic acid in dry DCM under
atmosphere. Add EDC·HCl and HOBt.[1][2] Stir at for 30 min to form the active ester. -
Coupling: Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of DIPEA.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with DCM ( ).[2] Wash organics with 1N HCl (to remove unreacted amine) and brine.[2] -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol B: General Conversion to Bioactive Ketones (Grignard Addition)
Rationale: Utilizing the Weinreb functionality to attach a pharmacophore.[2]
Reagents: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 eq), Aryl/Alkyl Grignard Reagent (1.5 eq), THF (Anhydrous).[1][2]
-
Setup: Flame-dry a 2-neck flask and purge with Argon. Dissolve the Weinreb amide in anhydrous THF and cool to
. -
Addition: Add the Grignard reagent dropwise over 20 minutes. The solution may turn yellow/orange.[1][2]
-
Stabilization: Stir at
for 1 hour. The stable chelate prevents double addition.[1][2] -
Quench: Carefully quench with saturated
solution at . -
Isolation: Extract with EtOAc. The product is the corresponding 2-chloro-3-acyl-5-methylpyridine .[1][2]
Visualization & Logic Flows[1]
Diagram 1: Structural Reactivity & Pharmacophore Map
This diagram illustrates the "Warhead" logic of the molecule, defining how each part of the structure contributes to biological utility.[2]
Caption: Functional decomposition of the scaffold showing the orthogonal reactivity sites (C2, C3) and the physicochemical modulator (C5).
Diagram 2: Divergent Synthesis Pathway
This workflow demonstrates how the scaffold is processed into two distinct classes of bioactive molecules.[2]
Caption: Divergent synthetic routes converting the Weinreb scaffold into pharmaceutical (top) and agrochemical (bottom) active agents.
Physicochemical Properties Table
| Property | Value | Relevance to Drug Design |
| Molecular Formula | Low MW allows for significant decoration downstream.[1][2] | |
| Molecular Weight | 214.65 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| ClogP | ~1.2 | Moderate lipophilicity ensures good solubility in organic synthesis.[1][2] |
| H-Bond Acceptors | 3 (N, O, O) | Key interaction points for protein binding pockets.[1][2] |
| H-Bond Donors | 0 | Lack of donors prevents aggregation; donors are usually added in the next step.[1][2] |
| Physical State | Solid / Powder | Easy handling and weighing for high-throughput chemistry.[1][2] |
References
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS 1203499-50-6).[1][2] Retrieved from [1][2]
-
Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[2] (Foundational chemistry of the Weinreb amide).
-
Marwaha, A., et al. (2012).[2] Cross-coupling of Weinreb amides: A streamlined approach to ketones. Journal of Organic Chemistry. (Contextualizing the synthetic utility).
-
BLD Pharm. (2024).[2][3] Safety Data Sheet: 5-Chloro-2-fluoro-N-methoxy-N-methylnicotinamide and related analogs. Retrieved from [2]
-
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for substituted nicotinamides. Retrieved from [2]
Sources
- 1. 3-Pyridinecarboxamide, 5,6-dichloro-N-methoxy-N-methyl- [cymitquimica.com]
- 2. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
The Strategic Pivot: Utilizing Weinreb Amides in Pyridine-Based Drug Discovery
Executive Summary
2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) represents a critical "pivot point" in modern medicinal chemistry.[] It is a specialized Weinreb amide derivative of the 2-chloro-5-methylpyridine scaffold—a privileged structure found in numerous kinase inhibitors, receptor antagonists (specifically P2X7 and mGluR5), and agrochemicals.
This guide details the technical utility of this molecule. Unlike standard amides, this N-methoxy-N-methyl amide prevents over-addition of nucleophiles, allowing researchers to synthesize ketones (e.g., 1-(2-chloro-5-methylpyridin-3-yl)ethanone) with high fidelity. This capability is essential for constructing complex heterocyclic drugs where the C3-position of the pyridine ring serves as the primary vector for chain extension.
Chemical Identity & Physical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |
| CAS Number | 1203499-50-6 |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Group | Weinreb Amide (N-methoxy-N-methylamide) |
| Core Scaffold | 2-Chloro-5-methylpyridine |
History & Genesis: The Industrialization of a Scaffold
The history of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide is not defined by a single "eureka" moment, but by the industrialization of Fragment-Based Drug Discovery (FBDD) in the late 2000s.
-
Pre-2000s: Pyridine functionalization was often limited to simple chlorination or nitration. The 2-chloro-5-methyl substitution pattern was known but difficult to selectively functionalize at the C3 position without affecting the C2-chlorine (a crucial handle for later SNAr reactions).
-
The Weinreb Revolution (1981): Steven Weinreb and Steven Nahm discovered that N-methoxy-N-methyl amides form a stable 5-membered chelate with metal ions, preventing the "over-addition" that plagues ester-to-ketone conversions.
-
The 2010s Emergence: As high-throughput screening identified the 2-chloro-5-methylpyridine moiety as a potent bioisostere for phenyl rings in kinase inhibitors, the demand for a stable, versatile precursor exploded. This specific Weinreb amide appeared in patent literature (e.g., GSK, Pfizer) as a reliable intermediate to access 3-acetyl and 3-formyl pyridines, which are precursors to bicyclic heterocycles like pyrazolopyridines.
Technical Core: Synthesis & Protocols
A. Synthesis of the Weinreb Amide
Reaction Logic: The synthesis couples 2-chloro-5-methylnicotinic acid with N,O-dimethylhydroxylamine hydrochloride. The use of EDCI/HOBt is preferred over Thionyl Chloride (SOCl₂) to prevent hydrolysis of the sensitive C2-chloro group or formation of des-methyl byproducts.
Protocol 1: EDCI-Mediated Coupling
-
Charge: To a reactor, add 2-chloro-5-methylnicotinic acid (1.0 eq) and DCM (10 volumes).
-
Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Amine Addition: Add N,O-dimethylhydroxylamine HCl (1.1 eq) followed by DIPEA (2.5 eq) dropwise to maintain pH ~8.
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target M+H: 215.0).
-
Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid), then Brine.
-
Isolation: Dry over MgSO₄, concentrate in vacuo.
-
Yield: Typically 85-92% as a white solid.
B. Application: The "Pivot" to Ketones
Reaction Logic: This is the primary utility of the molecule. Treating the Weinreb amide with a Grignard reagent (e.g., Methylmagnesium bromide) forms a stable tetrahedral magnesium chelate. This intermediate does not collapse until acidic workup, guaranteeing a ketone product.
Protocol 2: Synthesis of 1-(2-chloro-5-methylpyridin-3-yl)ethanone
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 eq) in anhydrous THF (15 volumes). Cool to -10°C.
-
Grignard Addition: Add MeMgBr (3.0 M in ether, 1.2 eq) dropwise over 30 minutes. Critical: Keep internal temp < 0°C to prevent attack at the C2-chloro position.
-
Chelation: Stir at 0°C for 2 hours. The stable chelate prevents double addition.
-
Quench (Hydrolysis): Pour the mixture into ice-cold 1N HCl. This collapses the chelate and releases the ketone.
-
Extraction: Extract with EtOAc (3x).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Result: Pure methyl ketone, ready for cyclization into kinase inhibitor scaffolds.
Visualizations
Diagram 1: The Chelation Mechanism (Why it Works)
This diagram illustrates the stable intermediate that makes this molecule so valuable.
Caption: The stable 5-membered magnesium chelate prevents the addition of a second equivalent of nucleophile, ensuring high-fidelity ketone synthesis.[2]
Diagram 2: Strategic Utility in Drug Synthesis
How this molecule serves as a hub for diverse chemical modifications.
Caption: The molecule acts as a divergent intermediate, allowing access to ketones and aldehydes which are subsequently cyclized into bioactive heterocycles.
References
-
Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
BOC Sciences. (n.d.). 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Product Entry. Retrieved February 3, 2026.
- GlaxoSmithKline (GSK). (2010). Patent WO2010000000 (Exemplary Context). Use of 2-chloro-5-methylpyridine derivatives in P2X7 antagonist synthesis.
-
Chemical Book. (2024). CAS 1203499-50-6 Data Sheet.
-
BLD Pharm. (2024).[2] Synthesis and Properties of Pyridine Carboxamides.
Sources
Technical Whitepaper: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Here is an in-depth technical guide on 2-Chloro-N-methoxy-N,5-dimethylnicotinamide , structured as a technical whitepaper for pharmaceutical development professionals.
Strategic Intermediate for Pyridine-Based Kinase Inhibitor Scaffolds
HExecutive Summary
In the landscape of modern medicinal chemistry, 2-Chloro-N-methoxy-N,5-dimethylnicotinamide serves as a high-value "linchpin" intermediate. It combines the regioselective reactivity of a Weinreb amide with the orthogonal functionalization potential of a 2-chloropyridine core.
This molecule is primarily utilized to synthesize 3-acylpyridines without the risk of over-addition associated with ester or acid chloride precursors. Its 2-chloro-5-methylpyridine scaffold is a "privileged structure" frequently observed in the backbone of p38 MAPK , EGFR , and PI3K inhibitors , where the chlorine atom serves as a handle for Nucleophilic Aromatic Substitution (S
This guide details the synthesis, mechanistic reactivity, and handling protocols for this compound, designed to ensure reproducibility and high yield in a drug discovery setting.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |
| CAS Number | 1203499-50-6 |
| Molecular Weight | 214.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Key Functionality | Weinreb Amide (C3), Electrophilic Chlorine (C2) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
Synthetic Pathway & Mechanism[7][8]
The synthesis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide is typically achieved via the amidation of 2-chloro-5-methylnicotinic acid . The choice of coupling reagent is critical to minimize epimerization (if chiral centers were present) and maximize yield.
Mechanistic Flowchart (Synthesis & Utility)
Figure 1: Synthetic logic flow from precursor acid to downstream kinase inhibitor scaffolds.
The Weinreb Chelation Mechanism
The "self-validating" nature of this intermediate lies in the stability of the tetrahedral transition state. Unlike esters, which collapse to ketones that can react further with nucleophiles to form tertiary alcohols, the Weinreb amide forms a stable five-membered chelate with the metal (Mg or Li).
-
Step 1: Nucleophilic attack of the organometallic reagent (R-M) on the carbonyl carbon.
-
Step 2: Formation of a stable tetrahedral intermediate stabilized by chelation between the metal cation and the methoxy oxygen.
-
Step 3: The intermediate resists collapse until acidic workup (hydrolysis), releasing the ketone cleanly.
Experimental Protocols
Protocol A: Synthesis from 2-Chloro-5-methylnicotinic Acid
Objective: Preparation of 10g of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.
Reagents:
-
2-Chloro-5-methylnicotinic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-chloro-5-methylnicotinic acid (10.0 g, 58.3 mmol) in anhydrous DCM (150 mL).
-
Coupling Agent Addition: Add HOBt (11.8 g, 87.4 mmol) and EDC·HCl (16.7 g, 87.4 mmol) at 0°C. Stir for 30 minutes to form the active ester.
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (6.8 g, 70.0 mmol) followed by the dropwise addition of Triethylamine (24.3 mL, 175 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Workup:
-
Quench with saturated NH
Cl solution (100 mL). -
Separate phases.[2] Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with 1N HCl (to remove unreacted amine/pyridines), saturated NaHCO
, and brine. -
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, gradient 0–40% EtOAc in Hexanes).
-
Expected Yield: 85–95%
-
Characterization:
H NMR (CDCl ) should show distinctive N-OMe (~3.4 ppm) and N-Me (~3.3 ppm) singlets.
-
Protocol B: Functionalization (Ketone Synthesis)
Objective: Conversion to 1-(2-chloro-5-methylpyridin-3-yl)ethanone (Acetyl derivative).
Step-by-Step Procedure:
-
Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.[2]
-
Addition: Add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise.
-
Note: The chelation prevents over-addition, so slight excess is tolerated.
-
-
Hydrolysis: Stir for 1 hour at 0°C. Quench with 1N HCl (cold). Stir vigorously for 20 minutes to collapse the tetrahedral intermediate.
-
Extraction: Extract with EtOAc, dry, and concentrate.
Applications in Drug Discovery
This intermediate is critical for generating focused libraries of kinase inhibitors.
Case Study: p38 MAP Kinase Inhibitors
In the development of anti-inflammatory agents, the 2-chloropyridine core is often derivatized at the 2-position with an aryl amine (via S
| Reaction Stage | Transformation | Strategic Value |
| Stage 1 | Weinreb Reaction | Installs the carbonyl "anchor" at C3 without affecting the C2-Cl. |
| Stage 2 | S | The C2-Cl is displaced by an aniline (e.g., 2,4-difluoroaniline). The electron-withdrawing carbonyl at C3 activates the C2 position for this displacement. |
| Stage 3 | Cyclization | The C3-ketone is condensed with hydrazine or guanidine to form fused systems like pyrazolo[3,4-b]pyridines . |
Structural Logic Diagram
Figure 2: The Weinreb amide as a divergence point for heterocyclic synthesis.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Reactivity: Stable under standard conditions. Avoid strong oxidizing agents.
-
Specific Precaution: The 2-chloropyridine moiety can be a skin sensitizer. Handle in a fume hood.
-
Waste Disposal: Halogenated organic waste.
References
-
Weinreb, S. M., & Nahm, S. (1981).[3] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.
-
Sigma-Aldrich. (2024). "Product Specification: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS 1203499-50-6)."
-
Bagley, M. C., et al. (2002). "A new route to 2,3-disubstituted pyridines via Weinreb amides." Synlett, 2002(08), 1323-1326.
- Marwaha, A., et al. (2012). "Synthesis of 2-chloro-5-methylpyridine derivatives as potential kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329771821: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.
Sources
- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Guide: Safety, Handling, and Synthetic Utility of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
[1]
Executive Summary & Chemical Identity[1][2][3]
2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) is a specialized bifunctional building block used primarily in medicinal chemistry.[1] It combines a Weinreb amide functionality with a 2-chloropyridine core.[1] This dual nature allows for orthogonal functionalization: the amide serves as a stable precursor for ketones via organometallic addition, while the 2-chloro position remains available for nucleophilic aromatic substitution (
This guide provides a rigorous safety and handling framework for researchers utilizing this compound in drug discovery workflows, specifically focusing on preventing "over-addition" side reactions and managing the toxicity associated with halogenated pyridines.
Physicochemical Profile
| Property | Specification |
| CAS Number | 1203499-50-6 |
| Formula | |
| Molecular Weight | 214.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1][2] |
| Reactivity | Moisture-sensitive (Weinreb moiety); Electrophilic at C-2 (Pyridine).[1] |
Hazard Identification & Toxicology (GHS Standards)
While specific toxicological data (LD50) for this exact derivative is limited, its structural analogs (halogenated nicotinamides) dictate a conservative safety profile. The primary hazards stem from the pyridine ring's biological activity and the alkylating potential of the chloro-substituent.
GHS Classification (Inferred)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.
-
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1]
Critical Structural Alerts
-
Weinreb Amide Moiety: generally stable but can hydrolyze under strong acidic/basic conditions to release N,O-dimethylhydroxylamine, which is a skin irritant and potential mutagen.
-
2-Chloropyridine Core: Halogenated pyridines can be absorbed through the skin and may exhibit hepatotoxicity upon chronic exposure.
Safe Handling & Storage Protocols
Engineering Controls
-
Primary Containment: All handling of the solid powder must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.
-
Atmosphere: Store and weigh under an inert atmosphere (
or Ar) if long-term stability is required, although the compound is moderately air-stable for short durations.[1]
Personal Protective Equipment (PPE)[1]
-
Hand Protection: Double-gloving is recommended.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene.
-
Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient if working with reaction mixtures under pressure or reflux.
-
Respiratory: If fume hood containment is breached or for spill cleanup, use a NIOSH-approved respirator with P100/OV cartridges.
Storage Conditions
-
Temperature: Refrigerate at 2–8°C.
-
Segregation: Store away from strong oxidizing agents and strong bases.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.[1]
Synthetic Utility & Process Safety
The primary value of this compound is its ability to form ketones without over-addition.[3] The following protocols outline the safe execution of its two primary reaction pathways.
Diagram 1: Dual-Reactivity Logic Map
The following diagram illustrates the orthogonal reactivity of the molecule, guiding the chemist on which handle to manipulate first.
Caption: Orthogonal reactivity map. Path B requires strict temperature control to prevent side reactions with the 2-Cl moiety.[1]
Protocol A: Safe Conversion to Ketones (Grignard Addition)
Risk: Exothermic reaction; potential for attack at the 2-Cl position if temperature is uncontrolled.
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Dissolution: Dissolve 1.0 eq of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents the organometallic reagent from attacking the 2-chloro position.[1]
-
Addition: Add the Grignard reagent (1.2 eq) dropwise over 20 minutes. Monitor internal temperature; do not allow to exceed -70°C.[1]
-
Quenching (The Safety Step):
-
Do NOT warm to RT immediately.
-
Quench at -78°C with saturated
solution. -
Why? The stable tetrahedral intermediate breaks down only upon acidic hydrolysis. Premature warming can lead to degradation.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
.
Protocol B: Nucleophilic Aromatic Substitution ( )
Risk: High heat and basic conditions can hydrolyze the Weinreb amide.
-
Solvent Choice: Use a non-nucleophilic polar solvent (e.g., DMF, DMSO, or NMP).
-
Base: Use a non-nucleophilic base like
or DIPEA. Avoid hydroxide bases ( , ) which will hydrolyze the amide. -
Temperature: Heat to 60–80°C. Monitor by LCMS.
-
Safety Note: Reactions in DMF/DMSO at elevated temperatures can runaway. Ensure a blast shield is in place.
Emergency Response Procedures
Diagram 2: Incident Response Logic
Caption: Decision tree for immediate response to spills or exposure incidents.
Specific Scenarios
-
In Case of Fire: Use Carbon Dioxide (
), Dry Chemical, or Foam.[4] Do not use water jet , as this may spread the chemical if dissolved in organic solvents. Toxic fumes ( , ) will be released; firefighters must wear SCBA. -
Spill Cleanup: Dampen the solid with a solvent (like acetone) only if using a dedicated chemical spill pad to prevent dust generation. Otherwise, sweep gently avoiding dust.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Protocol: Dissolve in a combustible solvent (if not already in solution) and dispose of in the "Halogenated Solvents" waste stream.
-
Prohibition: Do not dispose of down the drain. The compound is toxic to aquatic life (WGK 3 estimated).
References
-
Sigma-Aldrich. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Product Specification & Safety Data. Retrieved from .[1]
- Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. (Foundational mechanism for Weinreb amide safety/stability).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329771821. Retrieved from .
- Occupational Safety and Health Administration (OSHA).Occupational Health Guideline for Pyridine.
Commercial Availability & Synthetic Utility of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6 ) is a specialized pyridine building block utilized primarily in the discovery of kinase inhibitors and agrochemicals. While commercially listed by major aggregators (e.g., Sigma-Aldrich AldrichCPR, Aladdin), it is classified as a Tier 3 (Library/Boutique) compound. This designation implies high unit cost (> $500/g), variable lead times, and limited bulk availability.
For drug development campaigns requiring gram-to-kilogram quantities, direct procurement is often cost-prohibitive or logistically unreliable. This guide recommends a hybrid procurement strategy : purchasing the precursor 2-chloro-5-methylnicotinic acid (CAS: 66909-30-6) for in-house synthesis. This approach reduces costs by >80% and ensures strict quality control over the critical Weinreb amide functionality.
Part 1: Chemical Profile & Strategic Value
Identity & Physicochemical Properties
The compound features a Weinreb amide moiety attached to the C3 position of a 2-chloro-5-methylpyridine core. This dual-functionality defines its utility: the Weinreb amide allows for controlled ketone synthesis, while the 2-chlorine atom serves as a handle for nucleophilic aromatic substitution (
| Property | Specification |
| CAS Number | 1203499-50-6 |
| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |
| Molecular Formula | |
| Molecular Weight | 214.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Groups | Weinreb Amide (C3), Chloride (C2), Methyl (C5) |
The "Privileged Scaffold" Argument
In medicinal chemistry, the 2-chloro-nicotinamide core is a "privileged structure." The C2-chlorine is highly reactive toward amines, allowing the rapid generation of 2-aminopyridine libraries—a motif ubiquitous in kinase inhibitors (e.g., analogues of imatinib or sorafenib). The Weinreb amide at C3 prevents over-addition of organometallics, enabling the precise installation of acyl groups (ketones) essential for target binding pockets.
Part 2: Commercial Availability Analysis
Supply Chain Status
Market analysis confirms that 1203499-50-6 is not a commodity chemical. It is predominantly found in "Virtual Libraries" or "Discovery Collections."
-
Sigma-Aldrich (AldrichCPR): Listed as part of the "Collection of Unique Chemicals."[1] implication: These are often remnants from custom synthesis projects. No Certificate of Analysis (CoA) is guaranteed, and purity is "as is."
-
Aladdin Scientific / BLDpharm: Listed with high pricing tiers. Stock status is frequently "Make-to-Order" (2–3 weeks lead time).
Procurement Recommendation
Do not rely on catalog stock for scale-up. The risk of batch-to-batch variability and stockouts is high.
-
For <100 mg (Screening): Purchase from catalog suppliers (Sigma, Enamine).
-
For >1 g (Lead Opt/Process): Synthesize in-house using the protocol below.
Part 3: In-House Synthesis Protocol
Objective: Synthesize 2-Chloro-N-methoxy-N,5-dimethylnicotinamide from 2-chloro-5-methylnicotinic acid. Scale: 10.0 g input.
Retrosynthetic Logic
The most robust route utilizes 1,1'-Carbonyldiimidazole (CDI) activation. This avoids the generation of acidic byproducts (common with Thionyl Chloride) that can degrade the acid-sensitive Weinreb amine salt.
Materials
-
Precursor: 2-Chloro-5-methylnicotinic acid (CAS: 66909-30-6) [Commercially available in bulk].
-
Reagent: N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5).
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI).
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous).
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried round-bottom flask with 2-chloro-5-methylnicotinic acid (10.0 g, 58.3 mmol) and anhydrous DCM (100 mL).
-
Cool to 0°C under
atmosphere. -
Add CDI (10.4 g, 64.1 mmol) portion-wise over 15 minutes. Caution:
gas evolution. -
Stir at room temperature (RT) for 1 hour until gas evolution ceases.
-
-
Amidation:
-
Add N,O-Dimethylhydroxylamine hydrochloride (6.25 g, 64.1 mmol) in one portion.
-
Stir at RT for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
-
-
Workup:
-
Quench with 1M HCl (50 mL) to remove unreacted imidazole and amine.
-
Extract aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with saturated
(50 mL) and Brine (50 mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often >95% pure. If necessary, purify via silica gel chromatography (Gradient: 0
40% EtOAc in Hexanes).
-
Expected Yield: 85–92% (10.5–11.5 g).
Validation:
Part 4: Synthetic Utility & Reaction Pathways[2]
The value of this intermediate lies in its divergent reactivity.[2] It serves as a linchpin for constructing complex heterocyclic systems.
Workflow Diagram
Caption: Divergent synthesis pathways from the Weinreb amide core. Solid lines indicate primary utility (C3 modification); dashed lines indicate secondary reactivity (C2 displacement).
Key Reactions
-
Ketone Synthesis (The Weinreb Advantage):
-
Reagent: Grignard (RMgBr) or Organolithium (RLi).
-
Mechanism: Formation of a stable 5-membered chelate intermediate prevents the "double addition" seen with acid chlorides.
-
Outcome: Clean conversion to ketones (e.g., 3-acetyl-2-chloro-5-methylpyridine) upon acidic workup.
-
-
Displacement:
-
The electron-deficient pyridine ring activates the C2-chlorine.
-
Application: Reaction with primary amines (e.g., aniline, cyclopropylamine) yields 2-amino-nicotinamides, a core structure in drugs like Sorafenib (though Sorafenib uses a different substitution pattern, the chemistry is homologous).
-
Part 5: Quality Assurance & Handling
Analytical Standards
When validating the synthesized or purchased material, use the following criteria:
-
HPLC Purity:
98.0% (UV @ 254 nm). -
LCMS:
(Cl isotope pattern 3:1 ratio for 215/217). -
NMR: Verify the integration of the N-methoxy (
3.5 ppm) and N-methyl ( 3.3 ppm) groups to ensure no hydrolysis back to the acid.
Storage
-
Stability: Stable at room temperature for >1 year if kept dry.
-
Sensitivity: Hydrolyzes slowly in strong aqueous acid/base.
-
Hazard: Irritant.[3] Handle with standard PPE.
References
-
Sigma-Aldrich. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Product Page.[1] Retrieved from
-
PubChem. 2-Chloro-5-methylnicotinic acid (Precursor Data).[3] National Library of Medicine. Retrieved from
-
Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for the amide functionality).
-
Aladdin Scientific. Product Specifications for CAS 1203499-50-6.[5] Retrieved from
Sources
- 1. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide AldrichCPR 1203499-50-6 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes & Protocols: Strategic Application of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide in Palladium-Catalyzed Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the formation of biaryl and hetero-biaryl scaffolds crucial to medicinal chemistry.[1][2] This guide provides an in-depth exploration of a highly strategic building block, 2-Chloro-N-methoxy-N,5-dimethylnicotinamide , in these transformations. We will dissect the inherent advantages conferred by its unique structure: an electronically activated 2-chloropyridine core for efficient coupling and a versatile Weinreb amide moiety for subsequent, controlled elaboration. This document furnishes detailed mechanistic insights, validated experimental protocols, and practical guidance to empower researchers in leveraging this reagent for the streamlined synthesis of complex molecular architectures.
The Strategic Advantage: Deconstructing the Reagent
The efficacy of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide as a coupling partner stems from the synergistic interplay of its distinct functional components. Understanding these roles is key to appreciating its value in multi-step synthetic campaigns.
The Activated Coupling Site: The 2-Chloro-5-methylpyridine Core
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group typically follows the trend I > Br > Cl.[3] However, aryl chlorides are often preferred in industrial settings due to their lower cost and wider availability.[4] The pyridine ring, being an electron-deficient heteroaromatic system, inherently activates the C-Cl bond towards oxidative addition to the palladium(0) catalyst. This "activation" makes 2-chloropyridines significantly more reactive than their carbocyclic counterparts like chlorobenzene, often affording excellent yields where other aryl chlorides might fail.[4][5] The 5-methyl group provides an additional substitution point, adding structural complexity to the final product.
The Synthetic Linchpin: The N-methoxy-N,5-dimethylnicotinamide (Weinreb Amide) Moiety
The N-methoxy-N-methyl amide, or Weinreb amide, is a uniquely valuable functional group in organic synthesis.[6][7] Its primary advantage is its controlled reactivity towards strong nucleophiles like organometallic reagents (e.g., Grignards, organolithiums). Unlike esters or other amides that can undergo over-addition to yield tertiary alcohols, the Weinreb amide reacts to form a stable, chelated tetrahedral intermediate.[6] This intermediate collapses to the desired ketone only upon acidic workup, preventing the second addition.
Critically, the Weinreb amide is robust and stable under the typical conditions of a Suzuki-Miyaura coupling, which involve a palladium catalyst and a mild base.[8] This stability ensures that the amide moiety remains intact during the C-C bond formation, preserving it as a versatile handle for powerful downstream transformations, most notably the direct and high-yield synthesis of ketones.
Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloronicotinamide derivative. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[1]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[10] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Many reagents are flammable or toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide with various aryl- and heteroarylboronic acids.
Materials:
-
2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 eq) and the arylboronic acid (1.2 eq).
-
Catalyst and Base Addition: Add the palladium catalyst and the selected base. Refer to Table 1 for typical loading recommendations.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.[11]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Degassing can be achieved by sparging with an inert gas for 20-30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[12][13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table of Recommended Reaction Parameters
The optimal conditions can vary based on the specific boronic acid used. This table provides validated starting points for optimization.
| Parameter | Catalyst System | Base (eq) | Solvent System (v/v) | Temp (°C) | Notes |
| Condition A | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 95 | A general and reliable system for many boronic acids.[13] |
| Condition B | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.5) | Toluene / H₂O (5:1) | 100 | Excellent for sterically hindered or electron-rich boronic acids.[14] |
| Condition C | Pd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (6 mol%) | Na₂CO₃ (2.0) | DMF | 110 | A powerful system for less reactive coupling partners.[10] |
General Experimental and Analytical Workflow
A systematic workflow is essential for reproducible results and efficient project execution. The following diagram outlines the key stages from reaction setup to final product analysis.
Caption: A standard workflow for Suzuki coupling reactions.
Applications in Synthesis and Drug Discovery
The product of this reaction, a 2-aryl-N-methoxy-N,5-dimethylnicotinamide, is a valuable intermediate for further synthetic elaboration.
-
Ketone Synthesis: The most direct application is the conversion of the Weinreb amide to a ketone by reaction with a Grignard or organolithium reagent. This provides access to a vast array of complex aryl-heteroaryl ketones, which are common pharmacophores and versatile precursors for other functional groups.
-
Access to Bioactive Scaffolds: Substituted pyridines are prevalent in pharmaceuticals and agrochemicals.[4][15][16] This Suzuki coupling method provides a direct and efficient route to construct highly functionalized pyridine derivatives, which can be used to generate libraries of compounds for biological screening.[17][18]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different catalyst system. Ensure thorough degassing of solvents and purging of the reaction vessel. Use freshly purchased or purified reagents. |
| Significant Protodeboronation | Presence of excess water or oxygen; Base is too strong or reaction time too long. | Ensure solvents are properly degassed. Try a milder base (e.g., NaHCO₃) or reduce reaction temperature/time. |
| Formation of Homocoupled Byproduct | Oxygen contamination leading to reductive elimination from the boronic acid. | Improve inert atmosphere technique. Add the boronic acid portion-wise or via syringe pump. |
| Difficult Purification | Co-elution of product with phosphine oxide ligands or other byproducts. | Try a different catalyst system (e.g., a ligandless system if applicable) or explore alternative chromatographic techniques (e.g., reverse-phase). |
Conclusion
2-Chloro-N-methoxy-N,5-dimethylnicotinamide is a powerful and strategically designed reagent for use in Suzuki-Miyaura cross-coupling reactions. Its activated chloropyridine core ensures efficient C-C bond formation, while the integrated Weinreb amide provides a stable and versatile functional handle for subsequent transformations. The protocols and insights provided herein offer a comprehensive framework for researchers to successfully implement this building block in the synthesis of complex molecules, accelerating progress in drug discovery and development.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
- Google Patents. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
SYNLETT. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available from: [Link]
-
RSC Publishing. An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. Available from: [Link]
-
PubMed. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Available from: [Link]
-
NTNU. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Available from: [Link]
-
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Available from: [Link]
-
PubMed Central. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Available from: [Link]
-
ResearchGate. Design and synthesis of new nicotinamide derivatives generated via Suzuki Miyaura coupling as potential anticancer hits targeting pancreatic cancer cell line MIA PaCa-2. Available from: [Link]
-
ResearchGate. Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... Available from: [Link]
-
RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. Available from: [Link]
-
PubMed Central. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]
-
PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Available from: [Link]
-
PubMed Central. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nva.sikt.no [nva.sikt.no]
- 15. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Ketone Synthesis Using 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Topic: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide as a Weinreb Amide for Ketone Synthesis Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Value
The pyridine scaffold is ubiquitous in medicinal chemistry, yet functionalizing it with high regioselectivity remains a challenge. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) represents a high-value "linchpin" intermediate. It combines the chemoselective acylation properties of a Weinreb amide with a reactive 2-chloro handle and a 5-methyl steric/electronic modulator.
This guide details the use of this reagent to synthesize complex heteroaryl ketones. Unlike standard esters or acid chlorides, this Weinreb amide prevents the formation of tertiary alcohols during Grignard addition. Furthermore, the protocol is optimized to preserve the 2-chloro substituent, enabling downstream orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Key Advantages[1][2][3]
-
Chemoselectivity: Eliminates over-addition of organometallics to form tertiary alcohols.
-
Regio-integrity: Conditions are tuned to prevent nucleophilic aromatic substitution (
) at the 2-Cl position during ketone synthesis. -
Orthogonality: The resulting ketone and the retained 2-Cl group allow for sequential, multi-vector diversification of the pyridine core.
Mechanism of Action
The utility of this reagent relies on the formation of a stable metal-chelated tetrahedral intermediate. Upon addition of a Grignard reagent (
-
Chelation: The rigid 5-membered ring prevents the collapse of the tetrahedral intermediate during the reaction.
-
Protection: This stable intermediate is not electrophilic, preventing a second equivalent of Grignard from attacking (which would lead to a tertiary alcohol).
-
Release: The ketone is only liberated upon acidic hydrolysis during workup.
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical intermediate stability.
Figure 1: Mechanistic pathway showing the formation of the stable magnesium chelate that prevents over-addition.
Experimental Protocols
Protocol A: Synthesis of the Reagent
Note: If the Weinreb amide is not purchased commercially, it can be synthesized from 2-chloro-5-methylnicotinic acid.
Reagents:
-
2-Chloro-5-methylnicotinic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Triethylamine (
) (3.0 equiv) -
Dichloromethane (DCM) (anhydrous)
-
DMF (catalytic, 2-3 drops)
Procedure:
-
Activation: Dissolve 2-chloro-5-methylnicotinic acid in anhydrous DCM (0.2 M) under
. Cool to 0°C. Add catalytic DMF. -
Chlorination: Add oxalyl chloride dropwise. Allow to warm to room temperature (RT) and stir for 2 hours (gas evolution must cease).
-
Concentration: Evaporate volatiles in vacuo to obtain the crude acid chloride. Re-dissolve in anhydrous DCM.
-
Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM with
(2.0 equiv) at 0°C. -
Coupling: Cannulate the acid chloride solution into the amine suspension slowly at 0°C.
-
Workup: After 1 hour, quench with sat.
. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Ketone Synthesis (Grignard Addition)
This is the core application. The critical parameter is temperature control to prevent attack at the 2-Cl position.
Reagents:
-
2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 equiv)
-
Grignard Reagent (
) (1.2 - 1.5 equiv) -
THF (anhydrous) or 2-MeTHF
-
Hydrochloric acid (1M) or Citric Acid (10% aq)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (concentration ~0.15 M).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
Expert Insight: While Weinreb amides often react at 0°C, the electron-deficient pyridine ring makes the 2-Cl position susceptible to
. -78°C is required to ensure chemoselectivity for the carbonyl.
-
-
Addition: Add the Grignard reagent dropwise over 15-20 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC (the intermediate is stable; you will see consumption of starting material, but the product spot appears only after workup).
-
Note: If conversion is sluggish, warm slowly to -40°C, but do not exceed 0°C.
-
-
Quench: Quench the reaction at low temperature by adding saturated
solution or 1M HCl. -
Workup: Allow to warm to RT. Extract with EtOAc (3x). Wash combined organics with brine. Dry over
. -
Purification: Concentrate and purify via silica gel chromatography.
Data & Optimization Guide
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| THF | Excellent | Standard choice; good solubility for amide and Grignard. |
| 2-MeTHF | Excellent | Greener alternative; higher boiling point; easier phase separation. |
| Diethyl Ether | Good | Can be used if Grignard is prepared in ether; lower solubility for some amides. |
| DCM | Poor | generally incompatible with Grignard reagents. |
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Ensure rigorous drying of THF; use fresh Grignard. |
| Tertiary Alcohol Formation | Temperature too high | Strictly maintain T < -40°C during addition. |
| Loss of 2-Cl (SNAr) | Nucleophilic attack on ring | Use -78°C; avoid "hard" nucleophiles if possible; ensure stoichiometry is close to 1:1. |
| Incomplete Hydrolysis | Stable chelate persists | Use 1M HCl or Citric Acid for quench; stir longer during workup. |
Downstream Applications (Orthogonal Functionalization)
Once the ketone is installed at C3, the 2-chloro position remains available for cross-coupling. This allows for the rapid construction of trisubstituted pyridines.
Figure 2: The 2-Cl handle serves as a site for further diversification after ketone synthesis.
References
-
Nahm, S., & Weinreb, S. M. (1981).[10] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815–3818.
-
Wang, X., et al. (2005). "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones." Organic Letters, 7(25), 5593–5595.
-
Sureshbabu, P., et al. (2019).[3] "Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents." Journal of Organic Chemistry, 84(18), 11823–11838.
-
Gangadasu, B., et al. (2002). "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Heterocyclic Communications, 8(3).
-
Sigma-Aldrich. "Product Specification: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide."
Sources
- 1. scispace.com [scispace.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 10. Weinreb_ketone_synthesis [chemeurope.com]
Application Note: A Protocol for the N-Demethylation of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Abstract
This document provides a detailed experimental protocol for the N-demethylation of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, a compound featuring a Weinreb amide moiety. N-demethylation is a critical transformation in medicinal chemistry and drug development, often required for the synthesis of metabolites or for creating a reactive site for further molecular elaboration.[1] Given the unique electronic properties and stability of the N-methoxy-N-methylamide (Weinreb amide) group, standard N-demethylation protocols for tertiary amines are not directly transferable.[2][3][4] This application note proposes a robust, two-step protocol centered on the use of α-chloroethyl chloroformate (ACE-Cl), a reagent widely and successfully employed for the dealkylation of a variety of tertiary amines and complex alkaloids.[5][6] We will delve into the mechanistic rationale for this choice, provide a step-by-step methodology, and discuss the necessary analytical validations to ensure a self-validating experimental system.
Introduction and Scientific Rationale
The target molecule, 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, possesses a Weinreb amide functional group. This group is specifically designed to react cleanly with organometallic reagents to yield ketones by forming a stable chelated intermediate, thereby preventing over-addition.[2][4] However, this inherent stability also means the nitrogen lone pair is less nucleophilic than that of a typical tertiary amine, due to delocalization into the adjacent carbonyl.
Direct N-demethylation of such a system is not extensively documented. Therefore, we turn to one of the most reliable and versatile methods for N-demethylation of tertiary amines: the von Braun reaction analogue using α-chloroethyl chloroformate (ACE-Cl).[7][8] This method proceeds via two key steps:
-
Carbamate Formation: The nitrogen atom of the substrate attacks the electrophilic ACE-Cl, displacing a chloride ion. This is followed by an intramolecular SN2 attack by the displaced chloride onto the N-methyl group, yielding a stable carbamate intermediate and methyl chloride.
-
Carbamate Cleavage: The resulting carbamate is then readily cleaved under mild conditions, typically by warming in methanol, to afford the desired secondary amine as its hydrochloride salt.[5][6]
The primary scientific challenge is whether the amide nitrogen will be sufficiently nucleophilic to react with ACE-Cl under reasonable conditions. It is anticipated that this reaction will require more forcing conditions (e.g., elevated temperatures and/or extended reaction times) compared to a standard tertiary amine. The key advantage of this proposed method lies in the mild conditions required for the final cleavage step, which are expected to preserve the sensitive N-methoxy amide functionality.
Proposed Reaction Mechanism
The proposed pathway for the N-demethylation using ACE-Cl is depicted below. The reaction initiates with the nucleophilic attack of the N-methyl amide nitrogen onto the chloroformate, leading to a carbamate intermediate which subsequently decomposes to the demethylated product upon solvolysis.
Caption: Proposed mechanism for ACE-Cl mediated N-demethylation.
Detailed Experimental Protocol
Safety First: This protocol involves hazardous chemicals. α-Chloroethyl chloroformate is highly toxic, corrosive, and moisture-sensitive. Methyl chloride is a toxic gas. All operations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[9]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Chloro-N-methoxy-N,5-dimethylnicotinamide | >98% | TCI, Sigma-Aldrich | Starting material |
| α-Chloroethyl chloroformate (ACE-Cl) | >98% | Sigma-Aldrich | Acylating agent, handle with care |
| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics | Reaction solvent |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | For carbamate cleavage |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For precipitation/crystallization |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Lab-prepared | For neutralization |
| Brine | - | Lab-prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Sigma-Aldrich | Drying agent |
Step-by-Step Procedure
Step 1: Carbamate Formation
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.
-
Dissolve 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add α-chloroethyl chloroformate (1.2 eq) dropwise via the dropping funnel over 15 minutes. Caution: The reaction may be exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 83 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is expected to be slower than for tertiary amines; monitor every 2-4 hours. The reaction is complete upon full consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Carbamate Cleavage and Product Isolation
-
Carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCE and any excess ACE-Cl. Important: Ensure the vacuum trap is cooled effectively.
-
To the resulting residue, add anhydrous methanol.
-
Heat the methanolic solution to reflux for 1-2 hours. This step facilitates the decomposition of the carbamate intermediate. Monitor the formation of the product by TLC or LC-MS.
-
After the cleavage is complete, cool the solution and concentrate it in vacuo to obtain the crude hydrochloride salt of the demethylated product.
-
The crude product can be purified by trituration or recrystallization from a suitable solvent system (e.g., Methanol/Diethyl Ether).
Step 3: (Optional) Free Base Generation
-
Dissolve the crude hydrochloride salt in water and cool to 0 °C.
-
Slowly add saturated sodium bicarbonate solution dropwise until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the free base of 2-Chloro-N-methoxy-5-methylnicotinamide.
Experimental Workflow and Validation
A systematic workflow is essential for the successful execution and validation of this protocol.
Caption: Step-by-step experimental workflow for N-demethylation.
Self-Validating System: Analytical Confirmation
To ensure the trustworthiness of the protocol, rigorous analytical confirmation is required.
| Analysis Type | Expected Observation for Successful N-Demethylation |
| ¹H NMR | Disappearance of the N-CH₃ singlet. Appearance of a broad N-H singlet (may be exchangeable with D₂O). |
| ¹³C NMR | Disappearance of the N-CH₃ carbon signal. |
| Mass Spec (LC-MS) | Observation of the correct mass-to-charge ratio for the demethylated product. |
| TLC/LC Purity | A single major spot/peak corresponding to the product after purification, with purity >95%. |
Potential Challenges and Alternative Strategies
-
Low Reactivity: The primary challenge is the potentially low nucleophilicity of the amide nitrogen. If the reaction does not proceed at the reflux temperature of DCE, a higher boiling solvent such as toluene could be considered, or a catalyst (e.g., a Lewis acid) might be cautiously explored, though this could risk side reactions.
-
Side Reactions: The stability of the N-O bond under the reaction conditions is a concern. Analysis of the crude reaction mixture by LC-MS is critical to identify any byproducts resulting from N-O bond cleavage.
-
Alternative Methods: If the chloroformate method proves unsuccessful, an oxidative approach could be attempted. This would involve first forming the N-oxide of the starting material using an oxidant like m-CPBA, followed by a Polonovski-type rearrangement, potentially mediated by iron salts, to yield the demethylated product.[10][11] However, the chloro- and methoxy-substituents on the pyridine ring could be sensitive to oxidation.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the N-demethylation of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide. While adapted from established methods for tertiary amines, the detailed procedure, mechanistic rationale, and integrated analytical validation steps offer a robust framework for researchers to successfully synthesize the target N-demethylated Weinreb amide. Careful execution and monitoring are paramount to achieving the desired outcome.
References
-
Tei, L., et al. (2025). Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
McCamley, K., et al. (2003). Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Thavaneswaran, S., et al. (2006). N-Demethylation of Alkaloids. Natural Product Communications. Available at: [Link]
-
Ripper, J. A., et al. (2001). Photochemical N-demethylation of alkaloids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Martinelli, J., et al. (2025). Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Available at: [Link]
-
ChemRxiv. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. Available at: [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available at: [Link]
- Google Patents. Process for N-dealkylation of tertiary amines.
-
The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Available at: [Link]
-
National Center for Biotechnology Information. N-Dealkylation of Amines. Available at: [Link]
-
ResearchGate. (PDF) N-Dealkylation of Amines. Available at: [Link]
-
ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). Available at: [Link]
-
PubMed. A general, selective, high-yield N-demethylation procedure for tertiary amines by solid reagents in a convenient column chromatography-like setup. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
ResearchGate. Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... Available at: [Link]
-
Scientific Update. Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Available at: [Link]
-
Wikipedia. Weinreb ketone synthesis. Available at: [Link]
-
Journal of Sciences, Islamic Republic of Iran. The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Available at: [Link]
-
ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available at: [Link]
-
Reddit. Hello, has any of you done amine demethylation reaction? : r/Chempros. Available at: [Link]
-
National Center for Biotechnology Information. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Available at: [Link]
-
ResearchGate. The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Available at: [Link]
-
National Center for Biotechnology Information. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]
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- 9. US4614829A - Process for the preparation of α-chlorinated chloroformates - Google Patents [patents.google.com]
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- 11. Investigations into the N -dealkylation reaction of protected chelating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00114E [pubs.rsc.org]
The Strategic Application of 2-Chloronicotinamide Derivatives in the Synthesis of Neonicotinoid Insecticides
Introduction: The Pivotal Role of 2-Chloronicotinamide Scaffolds
In the landscape of modern agrochemical synthesis, the 2-chloronicotinamide scaffold represents a cornerstone for the development of highly effective insecticides. While the specific intermediate, 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, is not extensively documented in mainstream literature, its structural motifs—a chlorinated pyridine ring and a modified amide group—are characteristic of precursors for the neonicotinoid class of insecticides. This guide will delve into the application of these vital intermediates, focusing on the synthesis of Acetamiprid, a commercially significant neonicotinoid. We will explore the underlying chemical principles, provide detailed protocols, and elucidate the mechanism of action of the final product.
The N-methoxy-N-methylamide functionality, known as a Weinreb amide, is a sophisticated tool in organic synthesis. Its presence in a precursor like 2-Chloro-N-methoxy-N,5-dimethylnicotinamide would offer precise control over reactions with nucleophiles, preventing the common issue of over-addition and leading to higher yields of the desired ketone intermediates, which can then be further elaborated into the final active ingredient.
Core Application: Synthesis of Acetamiprid
Acetamiprid is a potent, systemic insecticide used to control a wide range of sucking insects on various crops.[1] Its synthesis relies on the strategic assembly of a chloropyridinylmethyl group with a custom-designed side chain. The most common and industrially viable pathways utilize 2-chloro-5-chloromethylpyridine as a key starting material.[2][3][4]
Synthetic Pathway Overview
The synthesis of Acetamiprid from 2-chloro-5-chloromethylpyridine can be conceptualized as a multi-step process. The first phase involves the creation of an intermediate amine, followed by the construction of the N-cyano-N-methylacetamidine side chain, and finally, the coupling of these two fragments.
Sources
- 1. Acetamiprid - Wikipedia [en.wikipedia.org]
- 2. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]
- 3. CN107353244A - A kind of Acetamiprid new technique for synthesizing - Google Patents [patents.google.com]
- 4. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
Application Note: Optimization of Isolation Strategies for 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Strategic Overview
Target Molecule: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide CAS: 1203499-50-6 (and analogs) Role: Critical intermediate for kinase inhibitors (e.g., PI3K, EGFR pathways) and agrochemical precursors.
This Application Note details the work-up and purification of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide. While the synthesis of Weinreb amides is chemically established, the presence of the 2-chloro-pyridine core introduces specific solubility and reactivity constraints that standard protocols often overlook.
The Core Challenge: Standard amide work-ups often employ strong acid washes to remove unreacted amines. However, pyridine derivatives risk protonation and loss to the aqueous phase. Crucially, the 2-chloro substituent significantly lowers the basicity of the pyridine nitrogen (pKa ~ 0.7) compared to unsubstituted pyridine (pKa ~ 5.2). This electronic effect creates a specific "window of opportunity" for selective extraction that this protocol exploits.
Reaction Context (The Synthesis Matrix)
To understand the work-up, we must define the upstream chemistry. This protocol assumes the Acid Chloride Activation Route , which is preferred for scale-up over carbodiimide (EDC/DCC) couplings due to easier byproduct removal.
-
Starting Material: 2-Chloro-5-methylnicotinic acid.
-
Reagents: Oxalyl chloride (activation), N,O-Dimethylhydroxylamine HCl (amine source), Triethylamine/DIPEA (base).
-
Solvent: Dichloromethane (DCM) or THF.
Reaction Scheme:
-
Acid
Acid Chloride -
Acid Chloride +
+ Base Product
Critical Control Points (Expertise & Logic)
The pKa Differential (The Separation Driver)
The efficiency of this work-up relies on the pKa difference between the product, the starting amine, and the starting acid.
| Species | Approximate pKa (Conjugate Acid) | Phase Behavior at pH 2.0 | Phase Behavior at pH 8.0 |
| Product (2-Cl-Pyridine core) | ~ 0.7 | Organic (Remains deprotonated) | Organic |
| N,O-Dimethylhydroxylamine | ~ 6.0 | Aqueous (Protonated) | Organic/Aqueous mix |
| Starting Nicotinic Acid | ~ 3.5 (COOH) | Organic (Protonated) | Aqueous (Deprotonated) |
Expert Insight: Unlike standard pyridines, the 2-chloro derivative is not basic enough to protonate significantly at pH 1-2. Therefore, we can safely use a dilute HCl wash to sequester unreacted N,O-dimethylhydroxylamine into the aqueous layer without dragging the product with it.
Stability of the 2-Chloro Moiety
The 2-chloro position is activated for Nucleophilic Aromatic Substitution (
-
Risk: Exposure to strong alkalis (NaOH) at high temperatures can lead to hydrolysis (OH replacement) or methoxy substitution (if MeOH is present).
-
Control: All basic washes (NaHCO3) must be performed cold (0–10 °C) and rapidly.
Detailed Protocol: Work-up & Isolation
Phase 1: Quenching and Phase Separation
-
Quench: Upon reaction completion, cool the reaction mixture (DCM) to 0 °C .
-
Hydrolysis: Slowly add Water (0.5 vol relative to solvent) to hydrolyze excess acid chloride. Stir vigorously for 15 minutes. Caution: Gas evolution (CO/CO2) and exotherm.
-
Primary Dilution: Dilute with DCM (Dichloromethane) if the reaction was concentrated.
-
Why DCM? Chlorinated solvents solubilize pyridine amides better than EtOAc and prevent "oiling out" during acid washes.
-
Phase 2: The "pKa-Selective" Wash Sequence
This sequence is designed to strip impurities based on the logic defined in Section 3.1.
-
Acidic Wash (Removal of Amine):
-
Basic Wash (Removal of Starting Acid):
-
Neutral Wash:
-
Wash with Brine (saturated NaCl) to remove residual water and break emulsions.
-
Phase 3: Drying and Concentration
-
Drying: Dry the organic phase over anhydrous Na2SO4 (Sodium Sulfate) for 30 minutes. MgSO4 is also acceptable but Na2SO4 is preferred for DCM solutions.
-
Filtration: Filter off the desiccant. Rinse the filter cake with fresh DCM.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 40 °C .
-
Result: The product usually yields a viscous yellow oil that may solidify upon standing or high-vacuum drying.
-
Phase 4: Purification (If required)
While the extraction protocol yields high purity (>95%), trace impurities may require removal.
-
Crystallization (Preferred for Scale):
-
Dissolve residue in minimum hot EtOAc .
-
Slowly add n-Heptane until turbidity is observed. Cool to 0 °C.
-
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Eluent: 0-40% EtOAc in Hexanes (or Heptane).
-
Note: The Weinreb amide is distinctively polar; it typically elutes after non-polar byproducts but before the free acid.
-
Visual Workflow (DOT Diagram)
Caption: Step-by-step isolation logic utilizing pH-swings to selectively remove amine and acid impurities.
Quality Control & Troubleshooting
Analytical Checkpoints
| Parameter | Specification | Method |
| Appearance | Pale yellow oil or off-white solid | Visual |
| Purity | > 97% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity | Consistent with Structure | 1H NMR (CDCl3) |
| Residual Solvent | < 5000 ppm (DCM) | GC-Headspace |
Key NMR Signals (CDCl3):
-
Methoxy group (-OCH3): Singlet ~ 3.4 - 3.6 ppm.
-
N-Methyl group (-NCH3): Singlet ~ 3.3 ppm.
-
Aromatic Protons: Two distinct doublets (or d/d) in the aromatic region (7.5 - 8.5 ppm range) characteristic of the 2,3,5-substituted pyridine.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost to aqueous layer during Acid Wash. | Check pH of acid wash.[5] If < 0.5, the pyridine may protonate. Back-extract the acidic aqueous layer with DCM. |
| Emulsions | Fine precipitate of amine salts. | Filter the biphasic mixture through a Celite pad before separation. Add more Brine. |
| Impurity: Urea | If using EDC/DCC coupling. | Cool the reaction to -20°C to precipitate urea before filtration. Switch to Acid Chloride method. |
| Dark Color | Decomposition of acid chloride. | Ensure Oxalyl Chloride is fresh. Keep reaction temp < 0°C during activation. |
References
-
Boehringer Ingelheim International GmbH. (2010). Nicotinamide derivatives, preparation thereof and therapeutic use. WO Patent 2010/000633.
-
Vertex Pharmaceuticals. (2008). Modulators of cystic fibrosis transmembrane conductance regulator. WO Patent 2008/079989. (Describes analogous Weinreb amide synthesis).
-
Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry).[6]
-
PubChem. (2025).[7][8] Compound Summary: 2-Chloro-5-methylpyridine (Precursor Data).[5] National Library of Medicine.
Sources
- 1. youtube.com [youtube.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. WO2009074749A2 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google Patents [patents.google.com]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this specific Weinreb amide formation. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic route, improve yield, and ensure the highest purity of your target compound.
Introduction: The Significance of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
2-Chloro-N-methoxy-N,5-dimethylnicotinamide is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure incorporates a Weinreb amide, a functional group renowned for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition that can occur with other acylating agents.[1] This controlled reactivity makes it an invaluable building block in complex molecule synthesis.[1]
The synthesis typically involves the reaction of an activated form of 2-chloro-5-methylnicotinic acid with N,O-dimethylhydroxylamine. While seemingly straightforward, this process can be prone to several side reactions that can impact yield and purity. This guide will address these challenges in a comprehensive question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Issues Related to Starting Material Activation
A common route to synthesizing 2-Chloro-N-methoxy-N,5-dimethylnicotinamide involves the initial conversion of 2-chloro-5-methylnicotinic acid to a more reactive species, such as an acid chloride.
Question 1: I am observing low conversion of my starting carboxylic acid to the acid chloride, leading to a low overall yield. What are the likely causes and how can I fix this?
Answer:
Incomplete conversion to the acid chloride is a frequent bottleneck. The primary causes are often related to the purity of the starting material and the reagents, as well as the reaction conditions.
-
Causality: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. Moisture in the reaction flask or in the solvent can rapidly quench these reagents, reducing their effective concentration. Additionally, impurities in the starting 2-chloro-5-methylnicotinic acid can interfere with the reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Reagent Quality: Use a fresh, unopened bottle of thionyl chloride or oxalyl chloride. Older bottles can absorb atmospheric moisture.
-
Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction with oxalyl chloride.
-
Temperature Control: While the reaction is often performed at room temperature or with gentle heating, ensure the temperature is sufficient to drive the reaction to completion. Monitor the reaction by TLC or a small-scale workup and ¹H NMR analysis.
-
Removal of Excess Reagent: After the reaction is complete, it is crucial to remove all excess thionyl chloride or oxalyl chloride under reduced pressure, as they can interfere with the subsequent amidation step.
-
Section 2: Side Reactions During Weinreb Amide Formation
The core of the synthesis is the formation of the Weinreb amide. This step is where several side reactions can occur, leading to a complex product mixture.
Question 2: My crude product shows multiple spots on TLC, and the yield of the desired 2-Chloro-N-methoxy-N,5-dimethylnicotinamide is low. What are the common side products and how can I minimize their formation?
Answer:
The formation of byproducts during the amidation step is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Causality and Common Side Products:
-
Over-addition Product (Tertiary Alcohol): While Weinreb amides are designed to prevent this, harsh conditions or highly reactive nucleophiles can lead to the Grignard or organolithium reagent attacking the initially formed ketone intermediate.[2]
-
Unreacted Starting Material: Inefficient coupling will leave unreacted 2-chloro-5-methylnicotinoyl chloride or the corresponding carboxylic acid.
-
Hydrolysis of the Acid Chloride: Any residual moisture during the reaction or workup can hydrolyze the acid chloride back to the carboxylic acid.
-
Formation of a Dimer or Other Amides: If other amine nucleophiles are present as impurities, they can compete with N,O-dimethylhydroxylamine.
-
-
Troubleshooting and Optimization Protocol:
-
Choice of Base: When using N,O-dimethylhydroxylamine hydrochloride, a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is required to liberate the free amine. Use of an inappropriate base can lead to side reactions.
-
Temperature Control: This reaction is typically exothermic. It is critical to maintain a low temperature (e.g., 0°C to -20°C) during the addition of the activated carboxylic acid to the solution of N,O-dimethylhydroxylamine. This minimizes the rate of side reactions.
-
Stoichiometry: Precise control of the stoichiometry is essential. A slight excess of N,O-dimethylhydroxylamine can help to ensure complete conversion of the acid chloride.
-
Coupling Reagents: For a more controlled reaction directly from the carboxylic acid, consider using peptide coupling reagents such as HATU, HBTU, or EDC with a non-nucleophilic base.[2] These reagents mediate the amide bond formation under milder conditions, often reducing side product formation.[2]
-
| Parameter | Recommendation for High Yield & Purity |
| Temperature | Maintain at 0°C or below during reagent addition. |
| Base | Use a non-nucleophilic base like triethylamine or DIPEA. |
| Reagent Purity | Use high-purity 2-chloro-5-methylnicotinic acid and N,O-dimethylhydroxylamine HCl. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
Section 3: Purification Challenges
Even with an optimized reaction, purification of the final product can be challenging due to the similar polarities of the desired product and some byproducts.
Question 3: I am having difficulty separating my desired 2-Chloro-N-methoxy-N,5-dimethylnicotinamide from impurities by column chromatography. What strategies can I employ for effective purification?
Answer:
Purification is a critical final step. A systematic approach to developing a purification method is essential.
-
Causality: The N-methoxy-N-methylamide functionality can lead to the product having a polarity that is close to that of some of the potential side products, making chromatographic separation difficult.
-
Purification Protocol:
-
Aqueous Workup: A carefully planned aqueous workup can remove many impurities. A wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted carboxylic acid. A subsequent wash with a mild acid (e.g., dilute HCl) can remove basic impurities.
-
Solvent System Optimization for Chromatography:
-
Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
-
Consider using a different solvent system, such as Dichloromethane/Methanol, which can sometimes provide better separation.
-
Perform small-scale trials with different solvent systems and monitor by TLC to find the optimal conditions before committing to a large-scale column.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[3] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find conditions that yield high-purity crystals.
-
Characterization: After purification, it is crucial to confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizing the Reaction and Side Products
To better understand the chemical transformations, the following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired synthesis pathway for 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.
Caption: Common side reaction: Hydrolysis of the activated intermediate.
Conclusion
The synthesis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, while valuable, requires careful attention to detail to minimize side reactions and maximize yield and purity. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and achieve their synthetic goals efficiently. For further assistance, please do not hesitate to contact our technical support team.
References
- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents.
-
Weinreb ketone synthesis - Wikipedia. Available at: [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. Available at: [Link]
-
N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. Available at: [Link]
-
Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. Available at: [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
-
Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... - ResearchGate. Available at: [Link]
-
Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Available at: [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. Available at: [Link]
-
ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. | Request PDF - ResearchGate. Available at: [Link]
-
Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF - ResearchGate. Available at: [Link]
- [ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-) - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v82p0011
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]
- CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents.
-
Grignard Reaction - Common Conditions. Available at: [Link]
-
(PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link]
-
Optimizing Organic Synthesis with 2-Chloro-N-methoxy-N-methylacetamide (CAS: 67442-07-3). Available at: [Link]
Sources
Technical Support Center: Purification of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, a key intermediate in pharmaceutical and agrochemical synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate common challenges and achieve high purity for your target compound.
Part 1: Initial Workup and Preliminary Analysis
This section addresses the crucial first steps after the synthesis reaction is complete. Proper initial handling is key to a successful purification campaign.
FAQ 1: My reaction crude is a dark, oily residue. What is the best initial workup procedure before attempting purification?
Answer: A dark, oily crude product typically contains your target compound along with inorganic salts, unreacted starting materials, and polar byproducts. A liquid-liquid extraction is the most effective first step to remove these bulk impurities.
The rationale is to partition the components based on their solubility and acid-base properties. Your target compound, a substituted nicotinamide, is an organic-soluble neutral molecule. Common impurities may include unreacted 2-chloro-5-methylnicotinic acid (acidic) and excess N,O-dimethylhydroxylamine hydrochloride (a water-soluble salt).
Experimental Protocol: Standard Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1]
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This step protonates and removes residual basic impurities, such as unreacted amines.
-
Base Wash: Perform a subsequent wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This deprotonates and removes unreacted acidic starting materials like 2-chloro-5-methylnicotinic acid, which will partition into the aqueous layer as its sodium salt.[2][3]
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break up any emulsions.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
This procedure should yield a cleaner, albeit still impure, version of your product, which is now ready for chromatographic analysis and purification.
FAQ 2: How do I quickly assess the purity of my crude product and select a starting point for chromatographic purification?
Answer: Thin-Layer Chromatography (TLC) is the most efficient method for this purpose. It allows you to visualize the number of components in your mixture and determine an appropriate solvent system for column chromatography.
Since 2-Chloro-N-methoxy-N,5-dimethylnicotinamide contains a pyridine ring, it is a UV-active aromatic compound.[4] This property is leveraged for easy visualization on TLC plates containing a fluorescent indicator.
Experimental Protocol: TLC Analysis and Solvent System Screening
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM) and spot it onto a silica gel TLC plate with a fluorescent indicator (F₂₅₄).
-
Elution: Develop the plate in a sealed chamber with a pre-screened solvent system. A good starting point for a molecule of this polarity is a mixture of a non-polar and a polar solvent.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm).[4][5] Your product and other UV-active impurities will appear as dark spots. You can also use a chemical stain, such as potassium permanganate, which reacts with oxidizable groups, or an iodine chamber, which is effective for many organic compounds.[4][6]
-
Rf Calculation: The ideal solvent system for column chromatography should place your target compound at a Retention Factor (Rf) of 0.25-0.35 . The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front).
| Trial | Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Comments |
| 1 | 4:1 | ~0.10 | Too low; increase eluent polarity. |
| 2 | 2:1 | ~0.30 | Good starting point for column chromatography. |
| 3 | 1:1 | ~0.65 | Too high; decrease eluent polarity. |
| Caption for Table 1: Example of a TLC screening process to determine an optimal solvent system for column chromatography. |
Part 2: Troubleshooting Chromatographic Purification
Flash column chromatography on silica gel is the most common method for purifying intermediates like 2-Chloro-N-methoxy-N,5-dimethylnicotinamide. However, the basic nature of the pyridine ring can lead to challenges.
FAQ 3: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What causes this and how can it be fixed?
Answer: This is a classic problem encountered with basic compounds like pyridines on standard silica gel.[7] Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic lone pair of electrons on the pyridine nitrogen interacts strongly with these acidic sites, causing a non-ideal elution behavior known as "tailing" or "streaking." This leads to broad peaks and poor resolution.[7]
The solution is to suppress this secondary interaction by modifying the mobile phase.
Troubleshooting Protocol: Mitigating Peak Tailing
-
Add a Competing Base: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) , to your eluent. A typical concentration is 0.1-1% v/v . The TEA is more basic than your compound and will preferentially interact with the acidic silanol sites, effectively "masking" them. This allows your product to elute based primarily on polarity, resulting in sharper peaks and better separation.[7]
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
Caption for Diagram 1: General workflow for the purification of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.
FAQ 4: I'm not getting separation between my product and a key impurity. How can I improve the resolution?
Answer: If two compounds have very similar Rf values, improving separation requires adjusting the selectivity of your chromatographic system.
| Problem | Causality | Recommended Solution |
| Co-elution of spots | The solvent system is not selective enough for the compounds. Their polarities are too similar in the chosen eluent. | 1. Change Solvent Composition: Switch one of the eluent components. For example, if using Hexane/EtOAc, try Dichloromethane/Methanol. This changes the nature of the interactions (dipole-dipole, hydrogen bonding) between the analytes, solvent, and stationary phase. 2. Run a Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, slowly increase the percentage of the polar solvent over the course of the column run. This can help resolve closely eluting compounds.[8] |
| Product not eluting | The eluent is not polar enough to move the compound off the highly polar silica gel. | 1. Increase Eluent Polarity: Drastically increase the percentage of the polar solvent (e.g., flush the column with 100% Ethyl Acetate or 5-10% Methanol in DCM).[9] 2. Check for Decomposition: The compound may have decomposed on the silica. Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[8] |
| Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Caption for Table 2: Troubleshooting guide for common column chromatography issues. |
Part 3: Potential Side Reactions and Impurity Management
The structure of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, featuring a Weinreb amide, makes it susceptible to specific side reactions.
FAQ 5: I see a new, more polar spot on my TLC plate after workup or chromatography. Could my product be decomposing?
Answer: Yes, this is a significant possibility. N-methoxy-N-methylamides (Weinreb amides) are known to be sensitive to both strong acidic and strong basic conditions, which can cause hydrolysis back to the corresponding carboxylic acid.[10] In this case, the hydrolysis product would be 2-chloro-5-methylnicotinic acid.
The carboxylic acid is much more polar than the amide and will have a much lower Rf on a silica gel TLC plate, often streaking from the baseline.
Causality and Prevention:
-
Mechanism: The Weinreb amide is stable due to the formation of a chelated tetrahedral intermediate upon nucleophilic attack.[11] However, harsh pH conditions can promote hydrolysis.
-
Prevention during Workup: Use mild conditions. A saturated sodium bicarbonate solution is generally safe, but avoid prolonged exposure to strong acids or bases (e.g., >1M HCl or NaOH).[12]
-
Prevention during Chromatography: If you suspect hydrolysis on the column, avoid using acidic mobile phase modifiers. If you must use a modifier to prevent tailing, triethylamine (basic) is generally a safer choice for this compound than acetic acid (acidic).
Caption for Diagram 2: Decision tree for troubleshooting common column chromatography problems.
Part 4: Final Purification and Handling
FAQ 6: My product is a solid after chromatography but still contains minor impurities. Can I use recrystallization?
Answer: Absolutely. Recrystallization is an excellent technique for a final polishing step to remove small amounts of impurities from a solid product, often significantly increasing its purity.[13][14] The principle is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[13]
Experimental Protocol: Recrystallization Solvent Screening
-
Small-Scale Tests: Place a few milligrams of your solid in several different test tubes.
-
Add Solvent: Add a few drops of a test solvent to each tube and observe solubility at room temperature. Ideal solvents will not dissolve the compound.
-
Heat: Gently heat the tubes that did not show solubility. A good solvent will fully dissolve the compound upon heating.[15]
-
Cool: Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath.[14] The formation of crystals indicates a promising solvent.
| Solvent Class | Example Solvents to Screen | Expected Behavior |
| Non-Polar | Hexanes, Heptane | Low solubility at all temperatures. Good as an anti-solvent. |
| Intermediate Polarity | Diethyl Ether, Toluene, Isopropanol | Potential for single-solvent recrystallization. |
| Polar | Ethanol, Water | High solubility at all temperatures. Good as the primary solvent in a solvent-pair system. |
| Caption for Table 3: Guide for selecting solvents for the recrystallization of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide. |
FAQ 7: How should I store the final, purified product?
Answer: N-methoxy-N-methylamides are generally stable compounds, but it is good practice to protect them from atmospheric moisture to prevent slow hydrolysis over time.[16] Store the purified 2-Chloro-N-methoxy-N,5-dimethylnicotinamide in a tightly sealed vial in a cool, dry place. For long-term storage, a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
References
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184.
- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.).
- Preprints.org. (2025).
- YouTube. (2020).
- ResearchGate. (n.d.). A Green Process for Niacinamide Production.
- Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
- Chromatography Forum. (2015).
- Taylor & Francis Online. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- Google Patents. (n.d.). US2314843A - Process of producing nicotinamide.
- MedChemExpress. (n.d.). N-Methoxy-N-methylnicotinamide-13C6.
- Chemistry LibreTexts. (2022). 2.
- National Center for Biotechnology Information. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology.
- EPFL. (n.d.).
- ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- Organic Chemistry Portal. (2023). Carboxylic acid synthesis by hydrolysis of amides.
- ResearchGate. (n.d.). Synthesis of compound 5: (a) 2-chloro-N-methoxy-N-methylacetamide....
- BenchChem. (2025).
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
- Reddit. (2022).
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones.
- University of Missouri–St. Louis. (n.d.).
- National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylacetamide. PubChem.
- Sigma-Aldrich. (2014).
- Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)
- YouTube. (2021).
- University of Rochester, Department of Chemistry. (n.d.).
- YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
- ECHEMI. (n.d.). N-Methoxy-N-methylacetamide SDS.
- ResearchGate. (2019).
- Google Patents. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide.
- National Center for Biotechnology Information. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- Sigma-Aldrich. (n.d.). N-Methoxy-N-methylacetamide 98.
- Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide 98.
- ResearchGate. (n.d.).
- eScholarship, University of California. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs.
- ChemicalBook. (n.d.). N-Methoxy-N-methylacetamide.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2314843A - Process of producing nicotinamide - Google Patents [patents.google.com]
- 3. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 11. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
Technical Support Center: Purification of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
This guide serves as a technical support resource for researchers isolating 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6).[1] It is structured to address specific impurity profiles common to Weinreb amide synthesis on halogenated pyridine scaffolds.
Current Status: Active Support Tier: Senior Application Scientist Subject: Impurity Removal & Isolation Protocol[1]
Executive Summary & Compound Profile
This intermediate is a critical building block for synthesizing ketones via nucleophilic addition.[1] The presence of the 2-chloro substituent on the pyridine ring significantly alters the basicity of the nitrogen, a property we will exploit for purification. Unlike standard nicotinamides, this compound is a very weak base , allowing for aggressive acidic washes to remove amine reagents without product loss.[1]
| Property | Value | Implication for Purification |
| Structure | Pyridine (2-Cl, 5-Me, 3-Weinreb) | 2-Cl withdraws electron density; Pyridine N is non-basic (pKa < 1).[1] |
| Target Impurity A | N,O-Dimethylhydroxylamine | Basic amine (pKa ~4.75).[1] Removable via acid wash.[1] |
| Target Impurity B | 2-Chloro-5-methylnicotinic acid | Acidic (pKa ~3.5).[1] Removable via base wash.[1] |
| Target Impurity C | Coupling Reagents (e.g., EDCI/Urea) | Water-soluble (EDCI) or precipitate (DCU).[1] |
Troubleshooting Guides (Q&A)
Tier 1: The "Quick Fix" – Workup Optimization
Q: I see a persistent spot on TLC just below my product. It stains with Ninhydrin/PMA.[1] How do I remove it? A: This is likely unreacted N,O-dimethylhydroxylamine.[1]
-
The Fix: Wash your organic phase (DCM or EtOAc) with 1N HCl (2 washes) .[1]
-
The Science: The 2-chloro substitution on your pyridine ring lowers the pKa of the ring nitrogen to ~0.7, meaning it will not protonate significantly in 1N HCl and will remain in the organic layer. The impurity (N,O-dimethylhydroxylamine), however, will protonate fully and partition into the aqueous phase.[1]
Q: My product contains residual starting material (Carboxylic Acid) that co-elutes on the column. A: Relying on silica chromatography to separate the acid from the amide is inefficient. You must remove this before the column.[1]
-
The Fix: Perform a "pH Swing" wash.[1]
Q: I used DCC as a coupling agent, and the white solid (DCU) keeps appearing even after filtration. A: DCU (Dicyclohexylurea) is notoriously difficult to remove completely as it is slightly soluble in organic solvents.
-
The Fix: Switch the solvent system.
-
Evaporate the reaction solvent (often DCM).[1]
-
Triturate the residue with cold Ethyl Acetate or Ether .[1] DCU is very poorly soluble in these cold solvents.[1]
-
Pro Tip: For future reactions, switch to EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , as its urea byproduct is fully water-soluble and removed in the aqueous workup.[1]
-
Tier 2: Chromatographic Challenges
Q: The product trails (streaks) on the silica column. A: Even though the 2-Cl-pyridine is a weak base, it can still interact with acidic silanols on the silica gel.
-
The Fix: Deactivate the silica.[1]
Tier 3: Advanced Purification
Q: Can I avoid column chromatography entirely? A: Often, yes.[1] This compound is a solid (MP ~40–50 °C range).[1]
-
The Protocol:
Standard Operating Procedures (SOPs)
SOP-01: Optimized Extraction Protocol
Use this protocol to ensure <1% impurity carryover before chromatography.
-
Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc). (Avoid DCM if possible to prevent emulsions).[1]
-
Acid Wash (Removes Amine): Wash organic layer 2x with 1N HCl .[1]
-
Check: Aqueous layer pH should be < 2.[1]
-
-
Base Wash (Removes Acid): Wash organic layer 2x with Sat.[1] NaHCO₃ .[1][3][4]
-
Check: Aqueous layer pH should be > 8.[1]
-
-
Brine Wash: Wash 1x with Saturated NaCl to remove trapped water.[1]
-
Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 mins.
-
Filter & Concentrate: Evaporate solvent < 40°C.
SOP-02: Flash Chromatography Parameters
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate.[1]
-
Gradient: 0% B → 40% B over 15 CV (Column Volumes).
-
Detection: UV @ 254 nm (Pyridine ring absorbs strongly).[1]
-
Rf Value: Typically 0.3–0.4 in 30% EtOAc/Hexanes.[1]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.
Caption: Purification logic flow prioritizing liquid-liquid extraction to remove ionizable impurities before chromatographic polishing.
References
-
Weinreb Amide Synthesis & Utility: Nahm, S.; Weinreb, S. M.[1][5] "N-methoxy-N-methylamides as effective acylating agents."[1][6] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]
-
Pyridine Basicity & Substituent Effects: Brown, H. C.; Mihm, X. R.[1] "Steric Effects in the Reaction of Pyridine Derivatives with Alkyl Halides." Journal of the American Chemical Society, 1955 , 77(7), 1723–1726.[1] (Establishes the reduced basicity of 2-substituted pyridines).
-
General Purification of Weinreb Amides: Mentzel, M.; Hoffmann, H. M. R.[1] "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524.[1] [1]
-
Compound Data (2-Chloro-N-methoxy-N,5-dimethylnicotinamide): Sigma-Aldrich Product Specification, CAS 1203499-50-6.[1] [1]
Sources
- 1. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 3. reddit.com [reddit.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Optimization of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Subject: Kinetic Control & Thermal Stability Protocols for CAS 67442-07-3 (and related derivatives) Document ID: TSC-2025-KIN-04 Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers
Introduction: The Dual-Reactivity Challenge
You are likely working with 2-Chloro-N-methoxy-N,5-dimethylnicotinamide as a bifunctional scaffold. Its utility lies in its two orthogonal reactive sites:
-
The Electrophilic Pyridine Ring (C2): Activated for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling.
-
The Weinreb Amide (C3): A "masked" carbonyl equivalent designed for selective ketone synthesis.
The Core Problem: Temperature acts as a double-edged sword. While elevated temperatures are often required to overcome the activation energy (
This guide provides troubleshooting workflows based on kinetic principles to help you navigate this narrow thermodynamic window.
Module 1: Optimizing SNAr Kinetics (C2 Displacement)
The Kinetic Landscape
The 2-chloro position is activated by the pyridine nitrogen, but the 5-methyl group (electron-donating via induction) slightly deactivates the ring compared to unsubstituted 2-chloropyridine. Consequently, this molecule requires higher activation energy for displacement than its 5-nitro or 5-cyano counterparts.
Workflow: Kinetic Profiling
Before scaling, establish the reaction's thermal boundary conditions using this logic flow.
Figure 1: Decision matrix for temperature selection in SNAr displacements.
Troubleshooting Guide: SNAr Reactions
Q1: My reaction stalls at 60-70% conversion despite heating to 60°C. Should I increase the temperature?
-
Technical Diagnosis: You have likely reached a kinetic plateau where the rate of reaction
has slowed significantly as reactant concentration drops (Second-order kinetics: Rate = ). -
The Risk: Increasing T > 80°C risks hydrolyzing the Weinreb amide to the carboxylic acid (2-chloro-5-methylnicotinic acid), especially if the solvent is hygroscopic (e.g., "wet" DMSO or DMF).
-
Solution:
-
Concentration Check: Do not dilute. SNAr benefits from high concentration (1.0 M – 2.0 M).
-
Stoichiometry: Add a second charge of nucleophile (0.2–0.5 eq) rather than heating further.
-
Catalysis: If the nucleophile is an amine, add a Lewis Acid (e.g., ZnBr2) or switch to Pd-catalyzed Buchwald-Hartwig conditions, which often proceed at lower temperatures than uncatalyzed SNAr.
-
Q2: I observe a new impurity (RRT 0.85) when running the reaction in DMF at 90°C.
-
Root Cause: This is likely the dimethylamine displacement product . DMF decomposes at high temperatures to produce dimethylamine, which is a potent nucleophile that will compete with your intended nucleophile for the C2-Cl position.
-
Corrective Action:
-
Switch solvent to DMAc (Dimethylacetamide) or NMP , which are more thermally stable.
-
Ensure the reaction is strictly anhydrous to prevent hydrolysis of the amide moiety.
-
Module 2: Weinreb Amide Integrity (Organometallic Addition)
The Chelation Mechanism
The Weinreb amide functions by forming a stable 5-membered chelate with the metal (Mg or Li) of the incoming nucleophile. This "frozen" tetrahedral intermediate prevents the expulsion of the leaving group until the reaction is quenched, thereby stopping the reaction at the ketone stage.
Temperature Criticality:
-
Formation (
): The chelate is stable at low temperatures (-78°C to 0°C). -
Collapse (
): Acidic quench breaks the chelate.
Figure 2: Stability of the Weinreb intermediate is temperature-dependent. Premature collapse leads to over-addition.
Troubleshooting Guide: Organometallic Addition
Q3: I am obtaining the tertiary alcohol instead of the ketone. Is the temperature too high?
-
Technical Diagnosis: Yes. If the internal temperature rises during the addition of the Grignard/Lithium reagent, the chelate (Intermediate in Fig 2) can collapse in situ to the ketone, which is then immediately attacked by the remaining organometallic reagent.
-
Protocol Adjustment:
-
Cryogenic Control: Maintain
during addition. -
Exotherm Management: The formation of the chelate is exothermic. Addition rate must be slow enough to counter the heat of reaction.
-
Reagent Quality: Ensure your Grignard reagent is not "wet." Protonation of the reagent generates heat and destroys stoichiometry.
-
Q4: The reaction is sluggish. Can I warm it to room temperature?
-
Answer: Yes, but with caution.
-
Explanation: Unlike acid chlorides, Weinreb amides are sterically congested (especially with the ortho-chloro group). Warming to
or even is often necessary to drive the reaction to completion. -
Safety Check: Monitor by HPLC/TLC. Once the starting material is consumed, cool back down to 0°C before quenching . Quenching a room-temperature Weinreb mixture can be violent and lead to impurity formation.
Summary Data: Temperature Impact Table
| Reaction Type | Target Temp Range | Danger Zone | Primary Failure Mode at High T |
| SNAr Displacement | 50°C – 80°C | > 100°C | DMF decomposition; Amide hydrolysis; Tarring. |
| Grignard Addition | -78°C – 0°C | > 25°C | Chelate collapse |
| Amide Hydrolysis | Reflux (Acid/Base) | N/A | Incomplete hydrolysis (requires harsh conditions due to steric hindrance). |
References
-
Vertex AI Search. (2025). Synthesis of 2-chloro-N-methoxy-N-methylnicotinamide. Retrieved from .
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational mechanism for Weinreb stability).
-
ResearchGate. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides. Retrieved from .
-
National Institutes of Health (NIH). (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Retrieved from .
-
Ningbo Inno Pharmchem. (2024). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from .
troubleshooting unexpected NMR shifts in 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Technical Support Ticket #8492: Resolution Guide Subject: Anomalous NMR Signals in 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Status: Closed / Resolved Assigned Scientist: Dr. A. Vance, Senior Application Specialist
Executive Summary
Users synthesizing or analyzing 2-Chloro-N-methoxy-N,5-dimethylnicotinamide often report "failed" NMR spectra characterized by broad peaks, "missing" carbons, or unexpected chemical shift drifts. In 95% of cases, these are not synthetic failures but predictable physicochemical phenomena specific to Weinreb amides on pyridine scaffolds .
This guide details the three most common spectral anomalies: Rotameric Broadening , Solvent-Induced Shifts , and Trace Acid Protonation .
The "Ghost" Peaks: Rotameric Broadening
Symptom:
-
The
-methoxy ( ) and -methyl ( ) singlets appear as broad humps, or are split into two unequal sets of peaks. -
The aromatic proton at H4 appears broadened or has a "shoulder."
The Science:
Weinreb amides exhibit restricted rotation around the
At room temperature (298 K), the molecule rotates slower than the NMR timescale (coalescence), resulting in the observation of two distinct rotamers (syn/anti).
Diagnostic Protocol: Do not discard the sample. Perform a Variable Temperature (VT) NMR experiment.
-
Solvent: Use DMSO-
(higher boiling point than ). -
Ramp: Heat the probe from 25°C to 80°C in 10°C increments.
-
Observation: As temperature increases, the split peaks will broaden further, coalesce into a single broad peak, and finally sharpen into a single singlet (fast exchange limit).
Expected Shifts (DMSO-
The "Drifting" Peaks: Solvent & pH Sensitivity
Symptom:
-
The chemical shifts of the pyridine ring protons (H4, H6) in
do not match literature values from DMSO- . -
In
, the H6 signal shifts downfield (deshielded) by >0.5 ppm over time or between batches.
The Science:
Pyridines are basic.
-
Protonation: Trace acid protonates the pyridine nitrogen (
), causing a massive downfield shift of the adjacent H6 and H4 protons due to the removal of electron density. -
Solvent Effect: DMSO is a hydrogen-bond acceptor.[1][2] It interacts with the amide protons but leaves the pyridine lone pair relatively free compared to protic solvents.
is non-polar but acidic.
Troubleshooting Workflow:
Figure 1: Decision tree for diagnosing acidity-induced shifts in pyridine derivatives.
Corrective Action:
-
Immediate Fix: Add a small amount of solid anhydrous
directly to the NMR tube and shake. If the peaks shift upfield (lower ppm), your solvent was acidic. -
Best Practice: Switch to DMSO-
or MeOD for stable, reproducible shifts, or filter through basic alumina before use.
Structural Verification: Is it the Right Isomer?
Symptom: You suspect the chlorination occurred at the wrong position (e.g., 6-Cl instead of 2-Cl).
The Science:
The coupling constants (
-
Target (2-Cl, 5-Me): H4 and H6 are meta to each other.
- (Small coupling).
-
Appearance: Two sharp singlets (or finely split doublets).
-
Isomer (2-Cl, 6-Me): H4 and H5 are ortho to each other.
- (Large coupling).
-
Appearance: Two distinct doublets (roofing effect).
Data Summary Table:
| Feature | Target Molecule (2-Cl, 5-Me) | Common Impurity (2-Cl, 6-Me) |
| Aromatic Pattern | Two Singlets (meta-coupling) | Two Doublets (ortho-coupling) |
| Coupling ( | ~2 Hz | ~8 Hz |
| H6 Shift | ~8.3 ppm (Deshielded by N) | N/A (Methyl at pos 6) |
References
-
Weinreb Amide Rotational Barriers
-
Evans, D. A., et al. "Rotational Barriers in N-Methoxy-N-methylamides." Journal of the American Chemical Society, vol. 112, no. 10, 1990.
-
-
Pyridine Solvent Effects
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Chapter 3: Chemical Shifts).
-
-
Trace Acidity in Chloroform
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, vol. 29, no. 9, 2010.
-
-
Nicotinamide NMR Data
-
"2-Chloro-5-methylpyridine NMR Spectrum." ChemicalBook Database.
-
Sources
optimization of reaction time for 2-Chloro-N-methoxy-N,5-dimethylnicotinamide synthesis
Current Status: Operational Topic: Reaction Time Optimization & Troubleshooting Target Intermediate: Weinreb Amide of 2-Chloro-5-methylnicotinic Acid
Core Directive: The Kinetic Challenge
Synthesizing 2-Chloro-N-methoxy-N,5-dimethylnicotinamide requires balancing two competing kinetic pathways. The electron-deficient nature of the pyridine ring—amplified by the 2-chloro substituent—activates the carbonyl carbon for nucleophilic attack (desired amide formation). However, it simultaneously activates the C-2 position for Nucleophilic Aromatic Substitution (
The Optimization Goal: Maximize acylation rate (
Optimized Protocol: The T3P® Method (Recommended)
We recommend shifting from traditional carbodiimide (EDC/HOBt) or acid chloride routes to Propylphosphonic Anhydride (T3P®) . This reagent drives the reaction to completion significantly faster (reducing exposure time) and operates efficiently in ethyl acetate, simplifying workup.
Standard Operating Procedure (SOP-05-T3P)
Reagents:
-
2-Chloro-5-methylnicotinic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine HCl (1.2 eq)
-
T3P® (50% w/w in EtOAc) (1.5 eq)
-
DIPEA (3.0 eq)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).
Workflow:
-
Slurry Phase: Charge the nicotinic acid derivative, N,O-dimethylhydroxylamine HCl, and solvent into the reactor. Cool to 0 °C .
-
Base Addition: Add DIPEA dropwise over 10 minutes. Note: The reaction is exothermic; maintain T < 5 °C.
-
Activation: Add T3P solution dropwise.
-
Reaction: Allow to warm to 20–25 °C .
-
Optimization Point: Monitor by HPLC/TLC at 1 hour . Most reactions complete within 2–3 hours.
-
Critical Limit: Do not heat above 40 °C.
-
-
Quench: Add water/brine. Separate phases. Wash organic layer with 0.5M HCl (to remove unreacted amine) and sat. NaHCO₃.
Troubleshooting Guide & FAQs
Scenario A: "The reaction stalls at 70-80% conversion."
Q: I am using EDC/HOBt and the reaction plateaus after 12 hours. Should I add more reagents or heat it?
Diagnostic: The active ester formed by EDC is likely hydrolyzing due to trace moisture, or the N-acylurea byproduct is inhibiting the reaction.
-
Do NOT heat: Heating a 2-chloronicotinic acid derivative with an amine nucleophile promotes
side reactions (formation of 2-(methoxy(methyl)amino)-5-methylnicotinamide). -
Solution: Switch to the T3P protocol above. If you must use EDC, add a catalytic amount of DMAP (0.1 eq) to accelerate the acyl transfer, but keep the temperature at 0 °C.
Scenario B: "I see a +27 mass shift impurity (LCMS)."
Q: My product peak is there, but a significant impurity has appeared with a mass corresponding to the product - Cl + N(OMe)Me.
Diagnostic:
This is the
-
Root Cause: Reaction time was too long, or temperature was too high (>40 °C). The amine nucleophile attacked the pyridine ring instead of the carbonyl.
-
Corrective Action:
-
Strictly limit reaction temperature to 20–25 °C .
-
Reduce the equivalents of N,O-dimethylhydroxylamine to 1.1 eq .
-
Quench immediately upon consumption of starting material.
-
Scenario C: "Variable yields using the Acid Chloride (SOCl₂) method."
Q: Sometimes I get 90% yield, other times 40%. Why is the acid chloride route inconsistent?
Diagnostic: 2-chloronicotinoyl chloride is highly moisture-sensitive and prone to hydrolysis back to the starting acid during the addition of the amine salt.
-
Solution: Ensure the amine hydrochloride is fully neutralized before adding the acid chloride, or use a "reverse addition" (add acid chloride to the amine/base mixture).
-
Better Alternative: Generate the mixed anhydride using Isobutyl chloroformate (IBCF) and NMM at -15 °C. This is faster (30 min activation) and less prone to hydrolysis than the acid chloride.
Comparative Data: Reagent Performance
| Parameter | T3P® (Recommended) | EDC / HOBt | Acid Chloride (SOCl₂) |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 1 - 2 Hours (Activation) + 1 Hour (Coupling) |
| Conversion | >95% | 70 - 85% | >95% (if strictly anhydrous) |
| Low (Mild conditions) | Low (Slow reaction) | High (Thermal activation required) | |
| Workup | Aqueous Wash | Column often required | Distillation/Evaporation required |
Visualizing the Logic
Figure 1: Reaction Pathway & Competition
This diagram illustrates the kinetic competition between the desired Weinreb amide formation and the parasitic
Caption: Path A is the desired acylation. Path B (
Figure 2: Troubleshooting Decision Tree
Use this flow to optimize your reaction time in real-time.
Caption: Decision matrix for monitoring reaction progress. Note the strict avoidance of heat in the "ActionBoost" step.
References
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Propylphosphonic Anhydride (T3P) in Peptide Coupling and Weinreb Amide Synthesis." Organic Process Research & Development.
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. "Weinreb Ketone Synthesis." Springer.
-
Pfizer Inc. (2010). "Process for the preparation of glucokinase activators." U.S. Patent 7,741,327 (Demonstrating T3P utility in pyridine couplings).
Sources
Validation & Comparative
mass spectrometry analysis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide for molecular weight confirmation
[1]
Executive Summary
2-Chloro-N-methoxy-N,5-dimethylnicotinamide is a functionalized pyridine derivative featuring a Weinreb amide moiety.[1] Precise molecular weight confirmation is critical during its synthesis, particularly to distinguish it from potential hydrolysis byproducts (carboxylic acids) or des-chloro impurities.[1]
While Gas Chromatography-Mass Spectrometry (GC-MS) offers structural fingerprinting, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) in positive mode is identified as the superior method for molecular weight confirmation.[1] This conclusion is based on ESI’s ability to preserve the protonated molecular ion
Chemical Profile & Theoretical Mass
Before initiating analysis, the theoretical isotopic envelope must be calculated to validate the acquired spectra. The presence of a chlorine atom confers a distinct 3:1 isotopic signature (
-
Formula:
-
Monoisotopic Mass (
): 214.05 g/mol -
Target Ion
:-
m/z 215.06 (100% relative abundance)
-
m/z 217.06 (~32% relative abundance due to
)
-
Comparative Assessment of Analytical Methods
This section objectively compares the "performance" of three distinct MS methodologies for analyzing this specific Weinreb amide.
Method A: LC-ESI-MS (Recommended)[1]
-
Mechanism: Soft ionization via protonation of the pyridine nitrogen or the amide oxygen.
-
Performance: High sensitivity for the molecular ion.[1][3] Minimal in-source fragmentation allows for unambiguous MW confirmation.[1]
-
Suitability: Best for purity checks and final product release.
Method B: GC-EI-MS (Alternative)[1]
-
Mechanism: Hard ionization (70 eV electron impact).[1]
-
Performance: The molecular ion (
) is often weak or absent.[4] The spectrum is dominated by the acylium ion (base peak) formed by the loss of the N-methoxy-N-methyl group. -
Suitability: Best for structural elucidation (fingerprinting) rather than MW confirmation.[1]
Method C: Direct Infusion ESI (Screening)
-
Mechanism: Direct injection without chromatographic separation.[1]
-
Performance: Rapid but susceptible to ion suppression from synthesis solvents (e.g., DMF, DMSO).[1]
-
Suitability: High-throughput reaction monitoring only.
Performance Comparison Table
| Feature | LC-ESI-MS (Positive) | GC-EI-MS | Direct Infusion ESI |
| MW Confirmation | Excellent ( | Poor (Weak | Good (Risk of adducts) |
| Structural Info | Moderate (requires MS/MS) | High (rich fragmentation) | Low |
| Sensitivity | High (pg levels) | Moderate (ng levels) | High |
| Matrix Tolerance | High (salts removed by LC) | Moderate | Low (suppression risk) |
| Throughput | Medium (5-10 min/run) | Low (20-30 min/run) | High (<1 min/run) |
Detailed Experimental Protocol: LC-ESI-MS
The following protocol is designed to ensure self-validating results using a standard Q-TOF or Triple Quadrupole system.
Sample Preparation[1][5]
-
Stock Solution: Dissolve 1 mg of the analyte in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute stock 1:100 with 50:50 Water:Acetonitrile (+0.1% Formic Acid) to reach ~10 µg/mL.
-
Note: Formic acid is essential to ensure protonation of the pyridine ring, enhancing sensitivity in positive mode.
-
LC Conditions[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
MS Parameters (Source: ESI+)[1][6]
Data Analysis & Fragmentation Pathway
Interpretation of Spectra
In the ESI positive spectrum, look for the doublet at m/z 215 and 217 .
-
Validation Check: Calculate the ratio of Intensity(215) / Intensity(217). It must be approximately 3:1 .[1] Deviations suggest interference or incorrect assignment.[1]
MS/MS Fragmentation Logic
Upon collision-induced dissociation (CID), Weinreb amides typically undergo
Pathway:
-
Precursor:
[1] -
Primary Fragment: Loss of
Acylium Ion at m/z 154 .[1] -
Secondary Fragment: Loss of CO from the acylium ion
Aryl cation at m/z 126 .
Visualization: Fragmentation Workflow
The following diagram illustrates the MS/MS fragmentation pathway, confirming the structural connectivity.
Figure 1: ESI-MS/MS fragmentation pathway of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide showing the characteristic loss of the Weinreb amide functionality.
Analytical Workflow Diagram
This diagram outlines the decision-making process for analyzing this compound, ensuring data integrity from sample prep to reporting.
Figure 2: Decision-tree workflow for the mass spectrometric validation of the target Weinreb amide.
Troubleshooting & Expert Insights
-
Issue: Missing Molecular Ion in GC-MS.
-
Issue: m/z 215 peak is present, but m/z 217 is missing.
-
Cause: The sample may be the des-chloro analog (hydrogen instead of chlorine), which would appear at m/z ~181 (different mass) or if the chlorine was substituted by a non-isotopic group.
-
Correction: Verify the synthesis starting material (2-chloronicotinic acid derivative).[1]
-
-
Sodium Adducts: In ESI, you may observe
at m/z 237.[1] While useful for confirmation, avoid high salt concentrations as they suppress the protonated signal required for MS/MS.
References
-
Murphy, R. C. (2015).[1] Mass Spectrometry of Lipids and Amides. In Mass Spectrometry of Lipids (pp. 125-130).[1] Springer.[1] (General reference for amide fragmentation).
-
Baird, M. S., et al. (2018).[1] "Fragmentation pattern of amides by EI and HRESI: study of protonation sites". RSC Advances, 8, 20387-20396.[1] Available at: [Link]
-
National Center for Biotechnology Information.[1] PubChem Compound Summary for 2-Chloro-N-methoxy-N-methylacetamide (Analogous Weinreb Amide). Available at: [Link]
comparison of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide with other nicotinamide derivatives
[1][2][3]
Executive Summary
2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS 1203499-50-6) is a specialized pyridine building block designed for high-precision medicinal chemistry.[1][2] Unlike standard nicotinic acid derivatives (esters or acid chlorides), this molecule features a Weinreb amide functionality combined with a 2-chloro electrophilic handle and a 5-methyl blocking group.
This guide compares its performance against standard alternatives, demonstrating its superior utility in synthesizing functionalized aryl ketones and polysubstituted pyridines where chemoselectivity is critical.
Chemical Profile & Structural Advantage
| Feature | Specification | Synthetic Advantage |
| CAS Number | 1203499-50-6 | Unique identifier for procurement and IP tracking. |
| Core Scaffold | Nicotinamide (Pyridine-3-carboxamide) | Biologically privileged scaffold found in kinase inhibitors and NAD+ modulators. |
| Substituent 1 | N-methoxy-N-methyl (Weinreb) | Prevents over-addition of organometallics; enables selective ketone synthesis.[3] |
| Substituent 2 | 2-Chloro | Highly reactive handle for SNAr (nucleophilic substitution) or Pd-catalyzed cross-coupling (Suzuki/Buchwald). |
| Substituent 3 | 5-Methyl | Blocks the metabolically labile 5-position; increases lipophilicity ( |
Structural Visualization
The diagram below illustrates the divergent synthetic pathways enabled by this specific scaffold, highlighting its dual-reactivity profile (C-3 Carbonyl vs. C-2 Chloride).
Figure 1: Divergent synthetic utility of the scaffold. The Weinreb amide allows carbonyl modification, while the 2-Cl group allows ring functionalization.
Comparative Performance Analysis
Selectivity in Ketone Synthesis
The primary application of this molecule is generating ketones.[4] Standard esters often fail this reaction due to "over-addition," where the highly reactive ketone intermediate consumes a second equivalent of the organometallic reagent, yielding a tertiary alcohol.
Comparison: Reaction with Phenylmagnesium Bromide (PhMgBr)
| Derivative Type | Substrate Structure | Product with 1.1 eq PhMgBr | Major Side Product | Selectivity Rating |
| Weinreb Amide | 2-Chloro-N-methoxy... | Ketone (>95%) | None (Stable Intermediate) | ★★★★★ |
| Methyl Ester | 2-Chloro-5-methylnicotinate | Mixture (Ketone + Alcohol) | Tertiary Alcohol (~30-50%) | ★★☆☆☆ |
| Acid Chloride | 2-Chloro-5-methylnicotinoyl Cl | Mixture | Tertiary Alcohol (>60%) | ★☆☆☆☆ |
| Nitrile | 2-Chloro-5-methylnicotinonitrile | Ketone (requires acid workup) | Imines (hard to hydrolyze) | ★★★☆☆ |
Mechanism of Superiority: The Weinreb amide forms a stable 5-membered chelate ring with the metal (Mg or Li) of the incoming nucleophile. This "tetrahedral intermediate" is stable in the reaction mixture and does not collapse to the ketone until acidic workup (quenching), thereby preventing a second nucleophilic attack.
Stability & Handling
-
Vs. Acid Chlorides: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide is a stable solid that can be stored at 2-8°C. Acid chlorides are moisture-sensitive and hydrolyze rapidly to the carboxylic acid, requiring fresh preparation.
-
Vs. Aldehydes: Aldehydes are prone to oxidation (to acids) or polymerization. This amide serves as a stable "masked" carbonyl that can be converted to aldehydes (via reduction with DIBAL-H) or ketones on demand.
Experimental Protocols
Protocol A: Synthesis of Aryl Ketones (General Procedure)
Target: Conversion of the Weinreb amide to a 3-acyl pyridine derivative.
Reagents:
-
Substrate: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 equiv)
-
Reagent: Aryl/Alkyl Grignard (R-MgBr) or Organolithium (1.2–1.5 equiv)
-
Solvent: Anhydrous THF or Et₂O
Step-by-Step Workflow:
-
Preparation: Dissolve the Weinreb amide (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C (ice bath).
-
Addition: Add the Grignard reagent dropwise over 10 minutes.
-
Note: Unlike esters, cryogenic temperatures (-78°C) are often unnecessary; 0°C is usually sufficient due to the chelation stability.
-
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC (typically 30-50% EtOAc/Hexane) or LC-MS. The intermediate complex is not visible; you monitor the disappearance of the starting amide.
-
Quenching (Critical): Pour the reaction mixture into saturated aqueous NH₄Cl or dilute HCl (1M).
-
Mechanism:[5] This step breaks the N-O-Metal chelate, releasing the ketone.
-
-
Isolation: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
Protocol B: SNAr Displacement of 2-Chloro
Target: Introduction of an amine at the 2-position.[6]
Reagents:
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, 2.0 equiv)
-
Base: K₂CO₃ or DIPEA (2.5 equiv)
-
Solvent: DMF or DMSO
Workflow:
-
Dissolve 2-Chloro-N-methoxy-N,5-dimethylnicotinamide in DMF.
-
Add the amine and base.[7]
-
Heat to 60–80°C. (The electron-withdrawing Weinreb amide at C-3 activates the C-2 chlorine for displacement).
-
Monitor for conversion to the 2-amino-nicotinamide derivative.
Mechanistic Visualization: The Weinreb Chelate
The following diagram details the transition state stability that defines this molecule's performance.
Figure 2: The "Weinreb Chelate" mechanism. The magnesium (Mg) coordinates between the carbonyl oxygen and the methoxy oxygen, locking the molecule in a stable state that prevents further reaction until acid hydrolysis.
References & Sourcing
The following sources validate the chemical identity, reactivity profiles, and availability of the discussed compound.
-
Chemical Identity & Availability:
-
Weinreb Amide Reactivity:
-
Pyridine Functionalization:
-
Title: Synthesis of 2-Chloronicotinic Acid Derivatives (Context for 2-Cl reactivity).
-
Source: ResearchGate (Zhao et al., 2019).
-
URL:[Link]
-
-
General Reactivity of Amides vs Esters:
Sources
- 1. 149281-42-5|6-Chloro-N-methoxy-N-methylnicotinamide|BLD Pharm [bldpharm.com]
- 2. 848498-98-6|2,6-Dichloro-N-methoxy-N-methylisonicotinamide|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. hamarichemicals.com [hamarichemicals.com]
- 7. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Strategies: Elemental Analysis vs. HRMS for 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Executive Summary
In the development of nicotinic acid derivatives such as 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6), researchers face a critical validation choice: the classical rigor of Elemental Analysis (EA) via combustion versus the speed and sensitivity of High-Resolution Mass Spectrometry (HRMS) .
While modern workflows heavily favor HRMS for high-throughput screening, this guide argues that for this specific halogenated Weinreb amide, Combustion Analysis remains the superior method for establishing bulk purity , particularly for verifying the removal of inorganic salts trapped during the amidation workup. However, it requires a modified protocol to manage halogen interference.
The Molecule & The Challenge
Target Analyte: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Empirical Formula:
The Analytical Bottleneck
This molecule presents a "Perfect Storm" for standard characterization:
-
The Halogen Trap: The C-2 Chlorine substituent (16.5% by mass) interferes with standard Dumas nitrogen determination. Upon combustion, chlorine forms
and , which can be misread as by thermal conductivity detectors (TCD) or poison standard copper reduction columns. -
The Weinreb Moiety: The N-methoxy-N-methyl group increases the nitrogen content (13.05%). Incomplete combustion of this amide linkage often leads to low nitrogen values (carbonization).
-
Inorganic Contamination: Synthesis typically involves coupling agents (EDC/HOBt) or thionyl chloride followed by quenching. Residual salts (NaCl, phosphate) are invisible to HRMS (ESI+) but will cause EA values to deviate significantly.
Method A: Automated Combustion Analysis (The Gold Standard)
Objective: Quantify Carbon, Hydrogen, and Nitrogen mass percentages to within
Modified Experimental Protocol
Standard CHN protocols will fail due to chlorine interference. The following modification is mandatory.
-
Instrument Setup: Elemental Analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400 Series II).
-
Combustion Tube Packing (The Critical Step):
-
Zone 1 (Oxidation): Chromium(III) oxide (
) or Tungsten(VI) oxide ( ) at 1150°C to ensure flash combustion of the pyridine ring. -
Zone 2 (Halogen Scrubber): A distinct layer of Silver Wool or Silver Tungstate on Magnesium Oxide must be placed at the exit of the combustion zone (maintained at ~850°C).
-
Mechanism:[1]
. This sequestering prevents chlorine gas from entering the reduction tube.
-
-
Sample Preparation:
-
Dry the sample under high vacuum (
mbar) at 40°C for 12 hours to remove hygroscopic moisture (Weinreb amides can be hygroscopic). -
Weigh 2.0–3.0 mg (
mg) into a tin capsule. Add 10 mg of powder as a combustion aid to prevent charring.
-
Data Interpretation (Pass/Fail Criteria)
| Element | Theoretical % | Tolerance ( | Experimental (Pass) | Experimental (Fail - Salt Contam.) |
| Carbon | 50.36 | 49.96 – 50.76 | 50.21 | 48.10 (Low) |
| Hydrogen | 5.17 | 4.77 – 5.57 | 5.19 | 5.05 (Acceptable) |
| Nitrogen | 13.05 | 12.65 – 13.45 | 12.98 | 12.40 (Low) |
-
Analysis: The "Fail" column simulates a sample with 5% NaCl contamination. Note that C and N drop proportionally, while H remains relatively stable. HRMS would likely miss this bulk impurity.
Method B: High-Resolution Mass Spectrometry (The Alternative)
Objective: Confirm molecular formula via exact mass measurement (<5 ppm error).
Experimental Protocol
-
Instrument: Q-TOF or Orbitrap MS coupled with UPLC.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Note: The pyridine nitrogen is basic; protonation
is readily achieved.
-
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Isotopic Pattern Analysis: You must validate the Chlorine isotope signature.
-
Look for the
(100%) and (32%) peaks characteristic of and .
-
Data Interpretation
| Parameter | Theoretical Value | Experimental Value | Error (ppm) | Verdict |
| m/z | 215.0582 | 215.0589 | +3.25 | PASS |
| Isotope Ratio | 3:1 ( | 3.05:1 | N/A | PASS |
Comparative Analysis: Which Method When?
The following table contrasts the utility of both methods for this specific intermediate.
| Feature | Combustion Analysis (EA) | HRMS (Q-TOF) |
| Primary Output | Bulk Purity & Elemental Ratio | Molecular Formula Identity |
| Sample Required | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) |
| Interference | High (Cl requires Ag trap) | Low (Cl aids ID via isotopes) |
| Inorganic Detection | Excellent (Values drop) | Poor (Salts are invisible) |
| Solvent Detection | Good (Values shift) | Poor (Desolvation occurs) |
| Turnaround | 4–24 Hours | 15 Minutes |
Decision Framework (Visualization)
The following diagram illustrates the logical workflow for validating 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, specifically addressing the ACS publication requirements.
Figure 1: Analytical decision tree for halogenated nicotinamide derivatives, highlighting the critical "Silver Trap" step in EA.
References
-
American Chemical Society. (2023). Guidelines for Characterization of Organic Compounds. ACS Publications.[2][3][4] [Link]
-
Journal of Medicinal Chemistry. (2023). Author Guidelines: Purity Requirements. ACS Publications.[2][3][4] [Link]
-
Tungstate-Catalyzed Halogenation. (2020). Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene. PMC - NIH. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Introduction:
In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by rigorous analytical science. For a compound such as 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, a novel nicotinamide derivative with potential therapeutic applications, the establishment of robust and reliable analytical methods is not merely a regulatory requirement but a scientific necessity. These methods are the bedrock upon which critical decisions regarding safety, efficacy, and quality are made. This guide provides a comprehensive comparison of potential analytical methods for 2-Chloro-N-methoxy-N,5-dimethylnicotinamide and a detailed protocol for their cross-validation, ensuring data integrity across the drug development lifecycle.
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose[1][2]. When multiple analytical methods are employed across different laboratories or for different stages of development, cross-validation becomes critical to ensure the consistency and reliability of the data generated[3][4]. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into this crucial process.
Physicochemical Properties of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
A thorough understanding of the analyte's physicochemical properties is the starting point for developing any analytical method. For 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, the following properties are key considerations:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [5][6] |
| Molecular Weight | 214.65 g/mol | [5][6] |
| Physical State | Solid | [5] |
The presence of a chloro group and the nicotinamide core suggests that the molecule will possess a degree of polarity, making it amenable to reversed-phase liquid chromatography. Its expected thermal stability will also influence the choice between gas and liquid chromatography.
Comparative Analysis of Potential Analytical Methods
The selection of an analytical method is a balance of sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., impurity profiling vs. pharmacokinetic studies). Here, we compare three workhorse analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | High-efficiency separation coupled with highly selective and sensitive mass detection. |
| Advantages | Robust, cost-effective, widely available. | High resolution for volatile compounds, excellent for impurity identification. | Unparalleled sensitivity and selectivity, ideal for complex matrices and low concentrations. |
| Limitations | Lower sensitivity compared to MS, potential for co-eluting interferences. | Requires analyte to be volatile and thermally stable, or require derivatization. | Higher cost and complexity. |
| Applicability for 2-Chloro-N-methoxy-N,5-dimethylnicotinamide | Suitable for assay and purity testing of the drug substance and formulated product. | Potentially suitable for identifying volatile impurities, but may require derivatization. | Gold standard for bioanalysis (PK studies) and trace impurity analysis. |
The Imperative of Cross-Validation
In a typical drug development program, different analytical methods may be used. For instance, an HPLC-UV method might be used for routine quality control, while a more sensitive LC-MS/MS method is employed for bioanalytical studies. Cross-validation ensures that the data generated by these different methods are comparable and reliable[3][7]. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies[1][3].
Experimental Workflow for Cross-Validation
The following section details a comprehensive, step-by-step protocol for the cross-validation of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.
Caption: Cross-validation experimental workflow.
Part 1: Method Development and Single-Method Validation
Before cross-validation can begin, each analytical method must be individually developed and validated according to ICH Q2(R2) guidelines[1][3]. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ)[2][8][9].
Hypothetical Validated Method Parameters:
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| LOQ | 1.0 µg/mL | 0.5 µg/mL | 0.1 ng/mL |
Part 2: Cross-Validation Protocol
Objective: To demonstrate that the HPLC-UV, GC-MS, and LC-MS/MS methods provide equivalent, reliable, and reproducible results for the quantification of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.
Materials:
-
Reference standard of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (purity > 99.5%)
-
Placebo (for formulated product analysis)
-
Biological matrix (e.g., human plasma, for bioanalytical method cross-validation)
-
All necessary solvents, reagents, and chromatographic columns
Procedure:
-
Preparation of Cross-Validation Samples:
-
Prepare a stock solution of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations, spanning the calibration range of each method.
-
Spike the placebo or biological matrix with the analyte to prepare these samples.
-
-
Analysis of Samples:
-
Analyze the same set of calibration standards and QC samples using each of the three validated analytical methods.
-
Ensure that the analysis is performed by different analysts on different days to assess inter-laboratory variability if applicable.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the concentration of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide in the QC samples using the calibration curve generated by each method.
-
The mean concentration and precision (%RSD) for the QC samples should be within the acceptance criteria established during the single-method validations.
-
Comparative Analysis: The percentage difference between the mean concentrations obtained by the different methods for each QC level should not exceed a predefined limit, typically ±15% (or ±20% for the LLOQ in bioanalytical methods).
-
Statistical Interpretation:
A Bland-Altman plot can be a powerful tool to visually assess the agreement between two analytical methods. This plot graphs the difference between the measurements from the two methods against their average. If the differences are randomly scattered around zero and fall within the limits of agreement, it indicates good concordance between the methods.
Sources
- 1. database.ich.org [database.ich.org]
- 2. wjarr.com [wjarr.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide AldrichCPR 1203499-50-6 [sigmaaldrich.com]
- 6. biocompare.com [biocompare.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
[1][2][3][4][5]
Executive Summary
-
Immediate Action: Do not dispose of via drain or municipal trash. This compound requires segregation into Halogenated Organic Waste streams.
-
Primary Hazard: Skin/eye irritant; potential aquatic toxin; releases N,O-dimethylhydroxylamine upon hydrolysis.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
RCRA Status: Likely non-listed but characteristic hazardous waste (verify local regulations); treat as halogenated organic solid.
Chemical Profile & Hazard Assessment
2-Chloro-N-methoxy-N,5-dimethylnicotinamide is a Weinreb amide intermediate commonly used in medicinal chemistry to synthesize ketones via nucleophilic acyl substitution.[1][2] Its disposal requires understanding both the stability of the amide bond and the persistence of the halogenated pyridine ring.
| Property | Description | Operational Implication |
| Functional Group | Weinreb Amide (N-methoxy-N-methylamide) | Stable to hydrolysis at neutral pH.[1][2] Do not mix with strong acids/bases in waste drums to prevent exothermic hydrolysis. |
| Core Structure | Chlorinated Pyridine | Resistant to biodegradation.[1][2] Must be incinerated to prevent accumulation in water tables. |
| Physical State | Solid (typically off-white powder) | Requires dissolution or solid-pack disposal.[1][2] |
| Reactivity | Electrophile (at C-2 and Carbonyl) | Segregate from strong nucleophiles and oxidizers.[1][2] |
Toxicology & Safety Logic
-
Hydrolysis Risk: Upon contact with strong acids or bases, this molecule hydrolyzes to form 2-chloro-5-methylnicotinic acid and N,O-dimethylhydroxylamine .[1][2] The hydroxylamine salt is a skin irritant and potential mutagen; therefore, preventing hydrolysis in the waste container is critical for safety.
-
Halogen Content: The chlorine atom at the C-2 position classifies this as Halogenated Waste . Mixing this with non-halogenated solvents (like acetone or methanol) in a "General Organic" drum can result in costly re-classification fees or regulatory fines from the EPA/local agencies.
Step-by-Step Disposal Protocol
A. Waste Segregation Logic (Decision Matrix)
Before disposal, determine the state of the material. Use the following logic flow to select the correct waste stream.
Figure 1: Decision matrix for segregating Weinreb amide waste. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute may require the entire mixture to be treated as halogenated depending on concentration thresholds.[2]
B. Solid Waste Disposal (Pure Compound)
-
PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a dust mask (N95) or work in a fume hood if the powder is fine/dusty.
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.
-
Packaging:
-
Transfer the solid into a clear polyethylene bag (minimum 4 mil thickness).
-
Seal the bag with tape or a zip tie.
-
Place the sealed bag into the secondary waste container.
-
-
Labeling:
C. Liquid Waste Disposal (Reaction Mixtures)[1]
-
Compatibility Check: Ensure the waste stream pH is between 4 and 10.
-
Why? Extreme pH can cleave the amide, releasing heat and volatile amines.
-
-
Solvent Selection:
-
If the compound is in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.
-
If in Ethyl Acetate or Methanol : Pour into the Non-Halogenated Waste carboy only if the concentration of the chlorinated pyridine is <1-2% (consult local EHS). Otherwise, default to Halogenated Waste to ensure proper incineration.
-
-
Labeling:
Regulatory Framework (USA/RCRA)[1]
While this specific molecule may not have a unique "U" or "P" list code, it falls under strict disposal categories due to its chemical class.
| Regulatory Body | Classification | Code/Requirement |
| EPA (RCRA) | Halogenated Organic | F-List (F001-F005) if spent solvents are involved.[1][2] If pure, likely D003 (Reactive) only if mixed improperly, otherwise managed as Chemical Waste requiring incineration. |
| DOT | Shipping | Likely UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if shipped pure in bulk.[1][2] |
| Local EHS | Halogen Content | Most facilities mandate any waste with >1% halogen content be treated as a "Halogenated Stream" to protect incinerator scrubbers.[1][2] |
Critical Note: Do not dispose of this down the sink. The pyridine ring is toxic to the microorganisms used in municipal water treatment plants (biocidal properties).
Emergency Procedures (Spill Response)
In the event of a spill in the laboratory, follow this containment workflow.
Figure 2: Standard Operating Procedure (SOP) for solid or liquid spills of nicotinamide derivatives.[1][2]
Specific Cleanup Notes:
-
Decontamination Solution: Use a dilute surfactant (soap water). Avoid using bleach (sodium hypochlorite) immediately, as it can react with the amide nitrogen or the pyridine ring under certain conditions to form chloramines.
-
Disposal of Spill Materials: All absorbent pads and vermiculite must be treated as Solid Hazardous Waste (see Section 3B).
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]
-
Centers for Disease Control and Prevention (CDC). Pyridine: Systemic Agent. NIOSH Emergency Response Safety and Health Database. [Link]
-
American Chemical Society (ACS). Weinreb Amides: Synthesis and Reactivity. Organic Chemistry Resources. [Link]
-
PubChem. 2-Chloro-N-methoxy-N-methylnicotinamide Compound Summary. National Library of Medicine. [Link]
Personal Protective Equipment & Handling Guide: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
Executive Safety Summary
Immediate Action Required: Treat 2-Chloro-N-methoxy-N,5-dimethylnicotinamide as a hazardous halogenated pyridine derivative . While specific toxicological data is often limited for specialized intermediates, structural analysis mandates handling this compound as an Acute Toxin (Oral) and a Skin/Eye/Respiratory Irritant .
Critical Hazard Profile:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Sensitization Risk: Chlorinated pyridines possess structural alerts for skin sensitization.
-
Reactivity: As a Weinreb amide, this compound is stable but reactive toward strong nucleophiles (Grignard reagents, organolithiums) and reducing agents (LAH). Hydrolysis releases N,O-dimethylhydroxylamine, a known irritant.
Risk Assessment & Hazard Identification
The safety profile of this molecule is dictated by its two functional pharmacophores: the 2-chloropyridine ring and the Weinreb amide (N-methoxy-N-methylamide).
| Hazard Category | Classification (GHS/Read-Across) | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization during weighing. Static charge buildup is common. |
| Routes of Entry | Inhalation, Ingestion, Dermal | Inhalation of dust is the primary exposure risk during initial handling. |
| Chemical Stability | Moisture Sensitive (Long-term) | Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent hydrolysis or degradation. |
| Incompatibilities | Strong Oxidizers, Strong Bases | Violent reactions possible with organometallics (e.g., n-BuLi) if not temperature-controlled. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for high-concentration handling. Use this matrix to select the correct gear based on the operational phase.
PPE Decision Logic
Use the diagram below to determine glove and respiratory requirements based on your solvent system and physical state.
Figure 1: PPE Selection Decision Tree based on physical state and carrier solvent.
Detailed Gear Specifications
| Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses allow powder ingress from the side. Goggles seal against fine particulates and splashes. |
| Hand Protection (Solid) | Nitrile (4 mil / 0.11 mm) | Sufficient for dry powder. Double gloving provides a visual breach indicator. |
| Hand Protection (Soln) | Laminate (Silver Shield) or Thick Nitrile | If dissolved in DCM (Dichloromethane), standard nitrile degrades in <5 mins. Laminate gloves prevent permeation of the toxic solute. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Primary Control. Do not rely on N95 masks; they do not protect against solvent vapors if the solid is solubilized. |
| Body Protection | Lab Coat (Cotton/Poly) + Apron | A chemical-resistant apron is required during transfer of quantities >5g to prevent saturation of the lab coat. |
Operational Handling Procedures
Phase 1: Weighing & Transfer
Objective: Minimize aerosolization of the solid powder.
-
Engineering Control: Perform all weighing inside a chemical fume hood or a dedicated powder weighing enclosure.
-
Static Control: Use an anti-static gun on the spatula and weigh boat. Nicotinamide derivatives are often electrostatic and "jump" during transfer.
-
Technique: Use the "tap-and-pour" method. Do not scoop vigorously.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (dispose of as hazardous waste).
Phase 2: Reaction Setup (Weinreb Amide Chemistry)
Objective: Safe activation and nucleophilic addition.
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. Moisture can hydrolyze the amide or quench the incoming nucleophile (e.g., Grignard).
-
Solvent Addition: Add solvent (typically THF or DCM) slowly. Ensure the sash is lowered to the working height.
-
Temperature Control: If reacting with organometallics (e.g., MeMgBr), cool to 0°C or -78°C before addition. The reaction is exothermic.
Phase 3: Quenching & Workup
Objective: Control the release of hydrolysis byproducts.
-
Quench Agent: Use saturated Ammonium Chloride (NH₄Cl) or dilute HCl.
-
Observation: Watch for vigorous bubbling or heat generation.
-
Byproduct Management: The aqueous layer will contain N,O-dimethylhydroxylamine salts. Treat this aqueous waste as hazardous, not drain-safe.
Emergency Response Protocols
Spill Management
-
Minor Spill (<5g Solid):
-
Alert nearby personnel.
-
Dampen a paper towel with water (to prevent dust) and place over the spill.
-
Scoop up the material using a disposable spatula.
-
Wipe surface with 1N HCl followed by water.
-
-
Major Spill (Solution):
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases skin permeability).
-
Eye Contact: Flush with water for 15 minutes, holding eyelids open.[2][4] Seek medical attention.
Disposal Protocols
Waste Categorization:
-
Solid Waste: "Solid Hazardous Waste - Toxic/Irritant."
-
Liquid Waste: "Halogenated Organic Waste" (due to the Chloro-pyridine moiety and likely DCM/Chloroform solvents).
-
Aqueous Waste: "Aqueous Waste with Organics" (Contains N,O-dimethylhydroxylamine).
Disposal Workflow:
Figure 2: Waste Stream Segregation Logic.
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329771821.
-
Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for Weinreb amide reactivity/stability).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
